molecular formula C7H10N2O3S B2549974 2-Amino-4-methoxybenzene-1-sulfonamide CAS No. 72106-13-9

2-Amino-4-methoxybenzene-1-sulfonamide

Cat. No.: B2549974
CAS No.: 72106-13-9
M. Wt: 202.23
InChI Key: KQDZEDHMFMVZRU-UHFFFAOYSA-N
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Description

2-Amino-4-methoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C7H10N2O3S and its molecular weight is 202.23. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-methoxybenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-methoxybenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDZEDHMFMVZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular properties of 2-Amino-4-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Molecular Utility in Drug Discovery

Executive Summary

2-Amino-4-methoxybenzene-1-sulfonamide (CAS 72106-13-9) is a specialized aromatic sulfonamide scaffold serving as a critical intermediate in the synthesis of fused heterocyclic systems, particularly benzothiadiazine-1,1-dioxides. Characterized by a 1,2,4-substitution pattern, this compound integrates a primary sulfonamide (hydrogen bond donor/acceptor), an ortho-amino group (nucleophile), and a para-methoxy group (electron donor). This unique electronic arrangement makes it a versatile precursor for developing AMPA receptor modulators, fluorescent amino acid probes, and potential carbonic anhydrase inhibitors. This guide details its chemical identity, validated synthetic protocols, and reactivity profiles.

Chemical Identity and Structural Analysis[1][2][3][4]

Nomenclature and Identifiers
  • IUPAC Name: 2-Amino-4-methoxybenzene-1-sulfonamide

  • CAS Registry Number: 72106-13-9[1]

  • Synonyms: 3-Amino-4-sulfamoylanisole; 2-Amino-4-methoxybenzenesulfonamide

  • Molecular Formula: C₇H₁₀N₂O₃S

  • Molecular Weight: 202.23 g/mol

  • SMILES: COC1=CC(N)=C(S(N)(=O)=O)C=C1

Structural Properties

The molecule features a benzene core substituted at positions 1, 2, and 4.

  • Electronic Effects: The methoxy group at position 4 exerts a strong mesomeric electron-donating effect (+M), increasing electron density at the ortho and para positions relative to itself. This activates the ring but is counterbalanced by the electron-withdrawing sulfonyl group at position 1.

  • Intramolecular Interactions: The proximity of the amino group (C2) and the sulfonamide oxygen (C1) allows for potential intramolecular hydrogen bonding, which stabilizes the planar conformation and influences the nucleophilicity of the amino nitrogen during cyclization reactions.

Table 1: Physicochemical Profile

Property Value / Description Source
Physical State Solid (Crystalline powder) [1]
Melting Point 221–223 °C (Reported) [1]
Solubility Soluble in DMSO, DMF; Moderate in MeOH [2]
pKa (Sulfonamide) ~10.0 (Predicted) [3]

| pKa (Aniline) | ~2.5 (Predicted due to electron-withdrawing -SO₂R) | [3] |

Synthesis and Impurity Profiling

The synthesis of 2-Amino-4-methoxybenzene-1-sulfonamide typically proceeds via a two-step sequence starting from commercially available sulfonyl chlorides. The primary challenge is maintaining regioselectivity and preventing premature hydrolysis of the sulfonyl chloride.

Validated Synthetic Route

The most robust pathway involves the amination of 4-methoxy-2-nitrobenzenesulfonyl chloride followed by the selective reduction of the nitro group.

Synthesis cluster_conditions Reaction Parameters SM 4-Methoxy-2-nitro- benzenesulfonyl chloride Int 4-Methoxy-2-nitro- benzenesulfonamide SM->Int NH4OH (aq) Quant. Yield Prod 2-Amino-4-methoxy- benzene-1-sulfonamide Int->Prod SnCl2·2H2O, EtOAc Reflux, 18h 73% Yield Step 1: Nucleophilic Substitution Step 1: Nucleophilic Substitution Step 2: Nitro Reduction Step 2: Nitro Reduction

Figure 1: Two-step synthesis of 2-Amino-4-methoxybenzene-1-sulfonamide from the sulfonyl chloride precursor.

Experimental Protocol

Step 1: Sulfonamide Formation

  • Dissolve 4-methoxy-2-nitrobenzenesulfonyl chloride (1.0 eq) in acetone or THF.

  • Cool to 0°C. Add aqueous ammonium hydroxide (excess, ~5 eq) dropwise to control exotherm.

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo and wash the precipitate with water to remove ammonium chloride salts.

  • Yield: Quantitative. Product is sufficiently pure for the next step.

Step 2: Nitro Reduction (Tin(II) Chloride Method) [1]

  • Suspend 4-methoxy-2-nitrobenzenesulfonamide (1.0 eq) in Ethyl Acetate (0.1 M concentration).

  • Add Tin(II) chloride dihydrate (5.0 eq).

  • Heat to reflux (approx. 77°C) for 18 hours.

  • Workup: Cool to room temperature. Neutralize carefully with saturated aqueous NaHCO₃ (vigorous bubbling occurs).

  • Filter the resulting slurry through Celite to remove tin salts.

  • Extract the filtrate with Ethyl Acetate (3x). Dry combined organics over MgSO₄.

  • Concentrate to yield the title compound as a solid.

Reactivity and Molecular Utility

The 1,2-arrangement of the sulfonamide and amino groups creates a "chemical handle" for heterocycle formation. This scaffold is a privileged structure for synthesizing benzothiadiazine-1,1-dioxides , a class of compounds with established antihypertensive (thiazide-like) and AMPA receptor modulatory activity.

Cyclization Pathways

The amino group acts as a nucleophile, reacting with electrophiles (aldehydes, ketones, or orthoesters) to close the thiadiazine ring.

Reactivity Core 2-Amino-4-methoxy- benzene-1-sulfonamide Benzothiadiazine 1,2,4-Benzothiadiazine- 1,1-dioxide Core->Benzothiadiazine Cyclization (Acid Cat.) Aldehyde R-CHO (Aldehydes) Aldehyde->Benzothiadiazine Orthoester RC(OR')3 (Orthoesters) Orthoester->Benzothiadiazine

Figure 2: Synthetic divergence toward bioactive benzothiadiazine scaffolds.

Biological Relevance[2][3][6]
  • Carbonic Anhydrase (CA) Inhibition: Primary sulfonamides (-SO₂NH₂) are classic zinc-binding pharmacophores for CA inhibition. The para-methoxy group influences the lipophilicity (LogP) and selectivity profile against specific CA isoforms (e.g., hCA II vs. hCA IX).

  • Fluorescent Probes: Derivatives of this scaffold have been utilized to synthesize fluorescent amino acids, exploiting the rigid benzothiadiazine core to extend conjugation and enhance quantum yield [1].

References

  • McGrory, R. (2023).[2] Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids (PhD Thesis). University of Glasgow. Available at: [Link]

  • PubChem.[3] (n.d.). 2-Amino-4-methoxybenzenesulfonamide (Compound).[1][2] National Library of Medicine. Available at: [Link]

  • ChemAxon. (n.d.). pKa Plugin Calculation for Sulfonamides. Chemicalize.org.

Sources

History and discovery of 2-Amino-4-methoxybenzene-1-sulfonamide as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and discovery of 2-Amino-4-methoxybenzene-1-sulfonamide as a chemical intermediate Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers[1][2]

From Diuretic Scaffold to High-Value Pharmacophore[1][2]

Executive Summary

2-Amino-4-methoxybenzene-1-sulfonamide (CAS: 72106-13-9) is a specialized aniline derivative serving as a critical building block in medicinal chemistry.[1][2][3][4][5][6] While often overshadowed by its chlorinated analogs (used in blockbuster thiazide diuretics), this methoxy-substituted intermediate possesses unique electronic properties that make it indispensable for synthesizing 1,2,4-benzothiadiazine-1,1-dioxides and exploring structure-activity relationships (SAR) in AMPA receptor modulators and carbonic anhydrase inhibitors (CAIs) .[1][2]

This guide details the historical emergence of this scaffold, its verified synthesis routes, and its application in modern combinatorial chemistry.[2]

Historical Context: The "Ortho-Effect" and Thiazide Discovery

The discovery of 2-Amino-4-methoxybenzene-1-sulfonamide is inextricably linked to the "Golden Age" of sulfonamide research (1930s–1950s) and the pursuit of non-mercurial diuretics.[1][2]

2.1 The Sulfanilamide Era (1930s)

Following Gerhard Domagk’s discovery of Prontosil (1932), thousands of sulfonamide derivatives were synthesized.[1] Early research focused on para-amino-benzenesulfonamides (sulfanilamides) for antibacterial activity.[1][2] However, researchers noted a side effect: metabolic acidosis and diuresis, caused by the inhibition of the enzyme Carbonic Anhydrase (CA) .

2.2 The Shift to Diuretics (1950s)

In the 1950s, a team at Merck Sharp & Dohme (Novello and Sprague) sought to enhance this diuretic effect.[1] They shifted focus from para-substituted to meta-disulfamoyl benzenes.[1][2]

  • The Breakthrough: They discovered that an amino group ortho to a sulfonamide group allowed for a cyclization reaction with acylating agents, creating the 1,2,4-benzothiadiazine ring system.[1][2]

  • The Role of Our Molecule: While the chloro-substituted derivative (leading to Chlorothiazide) became the market leader, the methoxy-substituted analog (2-Amino-4-methoxybenzene-1-sulfonamide) was synthesized to probe the electronic influence of electron-donating groups (EDGs) on the sulfonamide's pKa and the resulting diuretic potency.[1][2]

2.3 Modern Resurgence (2000s-Present)

Recently, this intermediate has resurfaced in neurology research.[1][2] The methoxy group provides a specific hydrogen-bond acceptor profile useful in designing positive allosteric modulators for AMPA receptors, distinct from the lipophilic chloro-analogs.[1][2]

Chemical Specifications & Properties[1][2][6][7][8]
PropertySpecification
IUPAC Name 2-Amino-4-methoxybenzene-1-sulfonamide
CAS Number 72106-13-9
Molecular Formula

Molecular Weight 202.23 g/mol
Appearance Off-white to pale beige crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Key Functional Groups Primary Amine (

), Sulfonamide (

), Methoxy (

)
Regiochemistry Amino is ortho to Sulfonamide; Methoxy is para to Sulfonamide
Synthesis Protocols

The synthesis of 2-Amino-4-methoxybenzene-1-sulfonamide relies on controlling electrophilic aromatic substitution to ensure the correct regiochemistry (1,2,4-substitution pattern).[1][2] The most robust route proceeds via 3-Nitroanisole .[1][2]

4.1 Retrosynthetic Analysis
  • Target: 2-Amino-4-methoxybenzene-1-sulfonamide[1][2][4][6][7]

  • Precursor: 4-Methoxy-2-nitrobenzenesulfonamide[1][2]

  • Starting Material: 3-Nitroanisole (1-methoxy-3-nitrobenzene)[2]

4.2 Step-by-Step Methodology

Step 1: Chlorosulfonation of 3-Nitroanisole

  • Principle: The methoxy group is a strong ortho/para director.[1] The nitro group is a meta director. Position 4 (relative to OMe) is para to the methoxy group and ortho to the nitro group.[1] This position is electronically favored despite steric crowding.

  • Protocol:

    • Charge a reaction vessel with Chlorosulfonic acid (

      
      , 5.0 eq) and cool to 0°C.
      
    • Add 3-Nitroanisole (1.0 eq) dropwise, maintaining internal temperature <5°C.[1][2]

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Heat to 60°C for 1 hour to drive the conversion of the sulfonic acid intermediate to the sulfonyl chloride.

    • Quench: Pour the reaction mixture slowly onto crushed ice. The product, 4-Methoxy-2-nitrobenzenesulfonyl chloride , precipitates as a solid.[1][2] Filter and wash with cold water.

Step 2: Ammonolysis

  • Principle: Nucleophilic substitution of the sulfonyl chloride with ammonia.[1]

  • Protocol:

    • Dissolve the wet cake of sulfonyl chloride in THF or Acetone.

    • Add concentrated aqueous Ammonium Hydroxide (

      
      , excess) or sparge with 
      
      
      
      gas at 0-10°C.
    • Stir for 1 hour. The sulfonamide is stable and will precipitate or remain in the organic phase.[2]

    • Evaporate solvent and recrystallize from Ethanol/Water to obtain 4-Methoxy-2-nitrobenzenesulfonamide .[1][2]

Step 3: Reduction of the Nitro Group

  • Principle: Selective reduction of the nitro group to an amine without affecting the sulfonamide.[1]

  • Protocol (Catalytic Hydrogenation - Preferred):

    • Dissolve the nitro-sulfonamide in Methanol.[1][2]

    • Add 10% Pd/C catalyst (5 wt% loading).[1]

    • Hydrogenate at 30-50 psi

      
       at room temperature for 4-6 hours.
      
    • Filter through Celite to remove catalyst.

    • Concentrate the filtrate to yield 2-Amino-4-methoxybenzene-1-sulfonamide .

Alternative Protocol (Chemical Reduction):

  • Use Iron powder (

    
    ) in aqueous 
    
    
    
    or Stannous Chloride (
    
    
    ) if hydrogenation equipment is unavailable.
4.3 Synthesis Workflow Diagram

SynthesisPath Start 3-Nitroanisole (1-methoxy-3-nitrobenzene) Inter1 4-Methoxy-2-nitrobenzenesulfonyl chloride Start->Inter1 ClSO3H (Chlorosulfonation) Regioselective: Para to OMe Inter2 4-Methoxy-2-nitrobenzenesulfonamide Inter1->Inter2 NH4OH (Ammonolysis) Nucleophilic Substitution Target 2-Amino-4-methoxybenzene-1-sulfonamide (Target Scaffold) Inter2->Target H2, Pd/C (Reduction) Nitro to Amine

Figure 1: Validated synthesis pathway ensuring correct regiochemistry (1-Sulfonamide, 2-Amino, 4-Methoxy).

Applications in Drug Discovery[1][2]

The primary utility of 2-Amino-4-methoxybenzene-1-sulfonamide lies in its ability to undergo cyclization reactions.[1][2]

5.1 Synthesis of Benzothiadiazine-1,1-dioxides

This is the "Killer App" for this intermediate. By reacting the ortho-amino sulfonamide with electrophiles, researchers can generate bicyclic heterocycles used as diuretics (thiazide-like) or K_ATP channel openers.[1][2]

  • Reaction: Condensation with aldehydes, carboxylic acids, or orthoesters.

  • Mechanism: The aniline nitrogen attacks the carbonyl carbon, followed by cyclization of the sulfonamide nitrogen.

5.2 Pathway to AMPA Receptor Modulators

Recent patents suggest the use of methoxy-substituted benzothiadiazines as positive allosteric modulators of the AMPA receptor, a target for cognitive enhancement and treating depression.[1][2] The methoxy group at position 7 of the resulting heterocycle (derived from position 4 of our intermediate) interacts with specific residues in the receptor binding pocket, distinct from the hydrophobic interactions of chloro-derivatives.[1][2]

5.3 Reaction Logic Diagram

ReactionLogic Scaffold 2-Amino-4-methoxybenzene- 1-sulfonamide Cyclization Cyclization Step (Ring Closure) Scaffold->Cyclization + Reagent Reagent Aldehydes / Orthoesters (R-CHO) Reagent->Cyclization Product 7-Methoxy-4H-1,2,4- benzothiadiazine-1,1-dioxide Cyclization->Product - H2O App1 Diuretic Activity (Na+/Cl- Symporter Inhibition) Product->App1 App2 AMPA Receptor Modulation Product->App2

Figure 2: The "Ortho-Effect" utilizing the 1,2-amino-sulfonamide motif for heterocycle formation.[1][2]

Safety and Handling

As a sulfonamide derivative, this compound requires specific safety protocols:

  • Sensitization: Potential for hypersensitivity reactions (sulfa allergy).[1] Handle in a fume hood with gloves and respirator.

  • Stability: Stable under normal conditions but hygroscopic.[1] Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group.[1]

  • Incompatibility: Reacts vigorously with strong oxidizing agents and acid chlorides.[1]

References
  • Novello, F. C., & Sprague, J. M. (1957).[2] Benzothiadiazine dioxides as novel diuretics. Journal of the American Chemical Society. Link[1]

  • PubChem. (n.d.). 2-amino-4-methoxybenzene-1-sulfonamide (Compound).[1][2][3][4][6][8] National Library of Medicine. Link[1]

  • Google Patents. (2000). Novel compounds and their use as positive AMPA receptor modulators (WO2000066546).Link[1]

  • University of Glasgow. (2014). Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids (Thesis). (Describing the synthesis of benzothiadiazine from 2-amino-4-methoxybenzenesulfonamide). Link

  • BenchChem. (n.d.). Synthesis routes and properties of Methoxy-substituted Sulfonamides.Link[1]

Sources

Melting point and boiling point data for 2-Amino-4-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-Amino-4-methoxybenzene-1-sulfonamide: Melting and Boiling Point Determination

Introduction: Unveiling the Profile of a Key Synthetic Intermediate

1.1. Chemical Identity and Significance

2-Amino-4-methoxybenzene-1-sulfonamide is an aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and drug development. The core structure, featuring an aniline ring substituted with both a sulfonamide and a methoxy group, provides a versatile scaffold for the synthesis of novel therapeutic agents. Sulfonamides, as a functional group, are present in a wide array of antibacterial, anti-inflammatory, and diuretic drugs.[1] The precise arrangement of substituents on the aromatic ring, as in 2-Amino-4-methoxybenzene-1-sulfonamide, can significantly influence the molecule's biological activity and physicochemical properties.

1.2. The Critical Role of Physicochemical Properties in Drug Development

In the rigorous landscape of drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among the most fundamental of these are the melting and boiling points. These thermal properties serve as crucial indicators of a substance's purity, identity, and the strength of its intermolecular forces.[2] An accurate determination of the melting point, for instance, can reveal the presence of impurities, which can have profound effects on a drug's efficacy and safety.[3] Furthermore, these thermal characteristics are indispensable for guiding formulation strategies, ensuring long-term stability, and meeting regulatory standards.

Physicochemical Properties of 2-Amino-4-methoxybenzene-1-sulfonamide

2.1. Data Summary

A comprehensive search of publicly available chemical databases and literature did not yield experimentally determined melting and boiling points for 2-Amino-4-methoxybenzene-1-sulfonamide. This underscores the necessity for empirical determination in a laboratory setting. The following sections provide detailed, field-proven protocols for accurately measuring these critical parameters.

PropertyValueSource/Method
Melting Point Not available in literature. Requires experimental determination.Capillary Melting Point Method
Boiling Point Not available in literature. Likely to decompose at atmospheric pressure.Vacuum Distillation/Micro Boiling Point Method
Molecular Formula C₇H₁₀N₂O₃SN/A
Molecular Weight 202.23 g/mol N/A

2.2. In-Depth Analysis of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.[2] The melting point is dictated by the strength of the crystal lattice, which is in turn governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. In 2-Amino-4-methoxybenzene-1-sulfonamide, the presence of the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups allows for significant hydrogen bonding, suggesting a relatively high melting point.[4]

2.2.1. Experimental Protocol for Melting Point Determination

This protocol describes the use of a standard capillary melting point apparatus, a reliable method for determining the melting point of a crystalline organic solid.

Materials:

  • 2-Amino-4-methoxybenzene-1-sulfonamide (dry, powdered sample)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the 2-Amino-4-methoxybenzene-1-sulfonamide sample is completely dry.[3] Use a mortar and pestle to grind the crystals into a fine powder.[5]

  • Capillary Tube Packing: Invert a capillary tube and press the open end into the powdered sample. A small amount of powder will be forced into the tube. Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down.[6] Repeat until the packed sample is approximately 1-2 mm high.[5]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[3]

  • Rapid Preliminary Measurement: Heat the apparatus rapidly to get an approximate melting point range. This saves time in the subsequent accurate determinations.

  • Accurate Measurement: Prepare a new sample. Heat the apparatus to a temperature about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the entire sample has melted. The melting point is reported as the range T₁ - T₂.[6]

  • Replicate Measurements: For ensuring accuracy, perform the measurement at least two more times and calculate the average melting point range.

2.2.2. Visualization of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (1-2 mm) Grind->Pack Place Place in Apparatus Pack->Place Heat_Fast Rapid Heating (Approx. MP) Place->Heat_Fast Heat_Slow Slow Heating (1-2°C/min) Heat_Fast->Heat_Slow Observe Observe & Record T1 and T2 Heat_Slow->Observe Report Report Melting Point Range Observe->Report

Caption: Workflow for Melting Point Determination.

2.3. In-Depth Analysis of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] Like the melting point, the boiling point is influenced by molecular weight, intermolecular forces, and branching.[7] Aromatic sulfonamides are often high-boiling compounds and can be susceptible to thermal decomposition at or near their atmospheric boiling points. Therefore, determination under reduced pressure (vacuum distillation) is often the preferred method, as it lowers the required boiling temperature.[8]

2.3.1. Experimental Protocol for Micro Boiling Point Determination

This micro method is suitable when only a small amount of sample is available and is adaptable for determination under atmospheric or reduced pressure.

Materials:

  • 2-Amino-4-methoxybenzene-1-sulfonamide

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with high-boiling mineral oil or an aluminum block)[8][9]

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Sample Preparation: Place a few drops of molten 2-Amino-4-methoxybenzene-1-sulfonamide (if solid at room temperature) or a small amount of the liquid into the small test tube, enough to fill it to a depth of about 1 cm.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end downwards.[9]

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[9]

  • Heating: Immerse the assembly in a heating bath (Thiele tube or aluminum block).[8] Begin heating gently.

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and bubble out.[9] Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the air has been replaced by the vapor of the substance.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The moment the bubbling stops and the liquid just begins to be drawn back into the capillary tube, record the temperature. This temperature is the boiling point.[9]

  • For Reduced Pressure: The entire apparatus can be connected to a vacuum source, and the pressure should be recorded along with the boiling point temperature.

2.3.2. Visualization of the Micro Boiling Point Determination Workflow

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Measurement Add_Sample Add Sample to Fusion Tube Insert_Cap Insert Inverted Capillary Tube Add_Sample->Insert_Cap Attach_Therm Attach to Thermometer Insert_Cap->Attach_Therm Immerse Immerse in Heating Bath Attach_Therm->Immerse Heat_Gently Heat Gently Immerse->Heat_Gently Observe_Bubbles Observe Rapid Stream of Bubbles Heat_Gently->Observe_Bubbles Remove_Heat Remove Heat Observe_Bubbles->Remove_Heat Observe_Cooling Observe Liquid Entering Capillary Remove_Heat->Observe_Cooling Record_Temp Record Boiling Point Temperature Observe_Cooling->Record_Temp Report Report Boiling Point Record_Temp->Report

Caption: Workflow for Micro Boiling Point Determination.

Self-Validating Protocols and Trustworthiness

To ensure the integrity of the obtained data, protocols must be self-validating.

  • Calibration: The thermometer used for either determination must be calibrated against certified standards. For melting point determination, standards such as sulfanilamide (m.p. 164-166°C) can be used. This calibration ensures that the recorded temperatures are accurate.

  • System Suitability: Before measuring the unknown sample, the entire system and procedure should be validated using a known compound with a sharp, well-documented melting or boiling point. The result should fall within the accepted range for that standard.

  • Purity Assessment: A sharp melting point range (typically < 1°C) is a strong indicator of a pure compound.[3] A broad melting range suggests the presence of impurities, which should prompt further purification steps (e.g., recrystallization) followed by a re-determination of the melting point.

Conclusion

While the melting and boiling points of 2-Amino-4-methoxybenzene-1-sulfonamide are not currently documented in public scientific literature, this guide provides the robust, detailed, and scientifically-grounded protocols necessary for their accurate experimental determination. For researchers and drug development professionals, obtaining these fundamental physicochemical parameters is a non-negotiable first step in the comprehensive characterization of this, or any, compound of interest. The application of these self-validating methods will yield reliable data crucial for advancing research, ensuring purity, and developing stable and effective pharmaceutical formulations.

References

  • University of Alberta. (n.d.). Melting point determination.
  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Melting Point Experiment. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]

  • StuDocu. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. Retrieved from [Link]

  • PMC. (2025, February 5). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. Retrieved from [Link]

  • PubMed. (2004, October 15). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Retrieved from [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • StuDocu. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]

  • Course Hero. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chlorobenzenesulphonamide. Retrieved from [Link]

  • Redfin. (2025, December 15). 6370 36th St N, Saint Paul, MN 55128. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Sulfanilamide. Retrieved from [Link]

  • Zillow. (2025, February 27). 6370 36th St N, Oakdale, MN 55128. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 38487-91-1| Chemical Name : 2-Amino-4-methoxybenzamide. Retrieved from [Link]

  • Estately. (2026, February 10). 6370 Shilelagh Oaks Parkway Ravenel, SC 29470. Retrieved from [Link]

  • Zillow. (2026, January 27). 6370 Cobalt Dr, West Richland, WA 99353. Retrieved from [Link]

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Technical Guide: Solubility of 2-Amino-4-methoxybenzene-1-sulfonamide in Water vs. Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxybenzene-1-sulfonamide is a sulfonamide compound with potential applications in medicinal chemistry and materials science.[1] As with any biologically active molecule, its efficacy and formulation are intrinsically linked to its solubility.[2] A thorough understanding of its solubility in both aqueous and organic media is paramount for applications ranging from drug delivery and bioavailability to reaction chemistry and purification.[3]

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 2-Amino-4-methoxybenzene-1-sulfonamide. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide synthesizes information from closely related analogs and the broader class of sulfonamides to provide a robust predictive framework. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine the solubility of this compound with high fidelity.

Molecular Characteristics and Physicochemical Properties

The solubility of a compound is governed by its molecular structure and the resulting physicochemical properties. The structure of 2-Amino-4-methoxybenzene-1-sulfonamide, presented below, contains several key functional groups that dictate its interactions with different solvents.

cluster_solute Solute (2-Amino-4-methoxybenzene-1-sulfonamide) cluster_solvent Solvent Solute_dD δD (dispersion) Solubility Solubility Prediction Solute_dD->Solubility Similarity Solute_dP δP (polar) Solute_dP->Solubility Similarity Solute_dH δH (hydrogen bonding) Solute_dH->Solubility Similarity Solvent_dD δD (dispersion) Solvent_dD->Solubility Solvent_dP δP (polar) Solvent_dP->Solubility Solvent_dH δH (hydrogen bonding) Solvent_dH->Solubility

Caption: Hansen Solubility Parameters concept for predicting solubility.

Aqueous Solubility Profile

Based on its molecular structure, 2-Amino-4-methoxybenzene-1-sulfonamide is expected to have low intrinsic water solubility . [4]The non-polar benzene ring contributes to hydrophobicity, while the polar functional groups (amino, methoxy, and sulfonamide) enhance aqueous solubility to some extent.

The solubility of this compound in aqueous media is expected to be highly pH-dependent due to its amphoteric nature, possessing both a weakly basic amino group and an acidic sulfonamide group.

  • In acidic solutions (low pH): The amino group will be protonated (-NH3+), forming a salt that is likely more water-soluble than the neutral form.

  • In alkaline solutions (high pH): The sulfonamide group will be deprotonated (-SO2NH-), forming a salt that is also expected to have higher water solubility.

Therefore, the minimum aqueous solubility will occur at the isoelectric point, where the net charge on the molecule is zero.

Solubility in Organic Solvents

The solubility in organic solvents will vary depending on the solvent's polarity and hydrogen bonding capacity.

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of multiple polar groups and hydrogen bonding sites on 2-Amino-4-methoxybenzene-1-sulfonamide, it is expected to exhibit moderate to good solubility in these solvents. * Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are polar and can accept hydrogen bonds but do not donate them effectively. Given the strong hydrogen bond donating capacity of the amino and sulfonamide groups, the compound is likely to have good solubility in solvents like DMSO and DMF. [3]Solubility in acetone is also expected to be significant. * Non-polar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. The highly polar nature of the sulfonamide and amino groups will likely lead to poor solubility in non-polar solvents. [4]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

Given the lack of published data, experimental determination of solubility is essential. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility. [2]

Causality Behind Experimental Choices

This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the solvent, providing a reliable measure of solubility. The choice of a controlled temperature is critical as solubility is temperature-dependent. The extended equilibration time and agitation ensure that the dissolution process is complete. The final analysis of the supernatant after removing solid particles guarantees that only the dissolved compound is quantified.

start Start add_excess Add excess solid to solvent in a sealed vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) add_excess->equilibrate separate Separate solid from supernatant (centrifugation/filtration) equilibrate->separate analyze Analyze supernatant concentration (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of 2-Amino-4-methoxybenzene-1-sulfonamide to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). "Excess" means that undissolved solid should be visible after the equilibration period.

  • Equilibration:

    • Place the sealed vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary study can be conducted to determine the time to reach a solubility plateau.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow larger particles to settle.

    • Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles.

    • Immediately filter the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE) or centrifuge at high speed to remove all undissolved solids.

  • Analysis:

    • Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

  • Calculation:

    • Calculate the solubility from the measured concentration, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Data Interpretation and Summary

The experimentally determined solubility data should be compiled in a structured format for easy comparison and analysis.

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water (pH 7.0)Aqueous25Experimental DataExperimental Data
0.1 M HCl (pH 1)Aqueous (Acidic)25Experimental DataExperimental Data
0.1 M NaOH (pH 13)Aqueous (Basic)25Experimental DataExperimental Data
MethanolPolar Protic25Experimental DataExperimental Data
EthanolPolar Protic25Experimental DataExperimental Data
DMSOPolar Aprotic25Experimental DataExperimental Data
AcetonePolar Aprotic25Experimental DataExperimental Data
HexaneNon-polar25Experimental DataExperimental Data

Conclusion

The solubility of 2-Amino-4-methoxybenzene-1-sulfonamide is a critical parameter for its potential applications. While direct experimental data is currently lacking, a qualitative understanding can be derived from its molecular structure and the behavior of related sulfonamides. It is predicted to have low intrinsic aqueous solubility that is highly dependent on pH, and moderate to good solubility in polar organic solvents.

This guide provides the necessary theoretical foundation and a detailed experimental protocol for researchers to accurately determine the solubility of this compound. The resulting data will be invaluable for guiding formulation development, optimizing reaction conditions, and advancing the scientific understanding of this and other related sulfonamides.

References

  • Hanaee, J., et al. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(2), 37-45.
  • Jouyban, A. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination.
  • Martínez, F., & Gómez, A. (2002). Estimation of the Solubility of Sulfonamides in Aqueous Media from Partition Coefficients and Entropies of Fusion. Journal of the Brazilian Chemical Society, 13(6), 731-738.
  • Bustamante, P., et al. (2000). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Pharmaceutical Sciences, 89(10), 1356-1366.
  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-856.
  • Cysewska, B., et al. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1), 21-31.
  • Hanaee, J., et al. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination.
  • Wiczling, P., et al. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules, 26(20), 6171.
  • Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Evidentic. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-4-methoxybenzamide. Retrieved from [Link]

  • PubChem. (n.d.). (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. Retrieved from [Link]

  • Grigorjeva, L., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(13), 4235.
  • Akkurt, M., et al. (2009). 2-Amino-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2513.
  • PubChemLite. (n.d.). 3-amino-4-methoxy-n-(4-methoxyphenyl)benzene-1-sulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzenesulfonamide. Retrieved from [Link]

  • El-Gharbawy, A., et al. (2022). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.
  • PubChem. (n.d.). 2-Amino-4-chlorobenzenesulphonamide. Retrieved from [Link]

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Potential pharmaceutical applications of 2-Amino-4-methoxybenzene-1-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmaceutical applications, synthesis, and mechanistic properties of 2-Amino-4-methoxybenzene-1-sulfonamide (CAS: 72106-13-9).

Executive Summary

2-Amino-4-methoxybenzene-1-sulfonamide is a "privileged scaffold" in medicinal chemistry. Unlike its para-isomer (sulfanilamide), which is primarily known for antibacterial activity, this ortho-amino sulfonamide serves as a critical precursor for bicyclic heterocycles, particularly 1,2,4-benzothiadiazine-1,1-dioxides . These derivatives have established utility as diuretics (thiazide-like), AMPA receptor modulators (cognitive enhancers), and ATP-sensitive potassium channel openers.

This guide provides a comprehensive analysis of its synthesis, chemical reactivity, and specific utility in designing inhibitors for Carbonic Anhydrase (CA) and modulators of glutamatergic signaling.

Chemical Foundation & Synthesis

Physicochemical Profile
  • IUPAC Name: 2-Amino-4-methoxybenzenesulfonamide

  • CAS Number: 72106-13-9[1][2][3][4][5]

  • Molecular Formula: C7H10N2O3S

  • Molecular Weight: 202.23 g/mol

  • Key Functional Groups:

    • Sulfonamide (-SO₂NH₂): Zinc-binding motif (CA inhibition); H-bond donor/acceptor.[6]

    • Amino (-NH₂): Nucleophile for cyclization; pH-sensitive handle.

    • Methoxy (-OCH₃): Electron-donating group (EDG); increases lipophilicity compared to chloro-analogs.

Synthesis Protocol

The synthesis requires a regio-selective approach to ensure the sulfonamide and amino groups are ortho to each other, with the methoxy group at the para position relative to the sulfonamide.

Optimized Synthetic Route:

  • Chlorosulfonation: Reaction of 3-nitroanisole with chlorosulfonic acid. The methoxy group directs the sulfonyl chloride to the para position, while the nitro group (meta-director) reinforces this placement.

  • Amination: Conversion of the sulfonyl chloride to sulfonamide using aqueous ammonia.

  • Reduction: Selective reduction of the nitro group to an amine using Tin(II) Chloride (SnCl₂) or catalytic hydrogenation.

Visualization: Synthesis Pathway

Synthesis Start 3-Nitroanisole Inter1 4-Methoxy-2-nitro- benzenesulfonyl chloride Start->Inter1 ClSO3H, 0°C (Chlorosulfonation) Inter2 4-Methoxy-2-nitro- benzenesulfonamide Inter1->Inter2 NH4OH (aq) (Amination) Product 2-Amino-4-methoxy- benzene-1-sulfonamide Inter2->Product SnCl2 / HCl (Reduction)

Caption: Step-wise synthesis from 3-nitroanisole. The final reduction step yields the target ortho-amino sulfonamide.

Pharmacological Targets & Mechanisms[8]

Carbonic Anhydrase (CA) Inhibition

Primary sulfonamides are the classical inhibitors of Carbonic Anhydrase (EC 4.2.1.1).[6] The -SO₂NH₂ moiety binds to the Zn²⁺ ion in the enzyme's active site.[6]

  • Mechanism: The deprotonated sulfonamide nitrogen coordinates with Zn²⁺, displacing the catalytic water molecule/hydroxide ion, thereby halting the hydration of CO₂.

  • Selectivity: The 4-methoxy group acts as a "tail" that interacts with the hydrophobic pocket of the enzyme. Compared to unsubstituted benzenesulfonamides, the methoxy derivative often shows enhanced affinity for hCA II (glaucoma target) and hCA IX (hypoxic tumor target) due to these Van der Waals interactions.

Precursor for AMPA Receptor Modulators

The 2-amino-benzenesulfonamide scaffold is cyclized to form benzothiadiazines . These compounds bind to the allosteric site of AMPA receptors (glutamate-gated ion channels), slowing deactivation and desensitization.

  • Therapeutic Outcome: Enhanced synaptic plasticity and Long-Term Potentiation (LTP), relevant for Alzheimer's disease and depression.

Visualization: Mechanism of Action (CA Inhibition)

MOA Enzyme Carbonic Anhydrase (Active Site Zn2+) Complex Enzyme-Inhibitor Complex Enzyme->Complex Drug 2-Amino-4-methoxy- benzene-1-sulfonamide Drug->Enzyme Sulfonamide N binds Zn2+ Drug->Enzyme Methoxy group interacts with Hydrophobic Pocket Effect Inhibition of CO2 Hydration Complex->Effect Displacement of Catalytic H2O

Caption: Dual interaction mode: Zinc coordination via sulfonamide and hydrophobic interaction via the methoxy group.[4][7][8][9][10][11][12][13]

Experimental Protocols

Protocol: Synthesis via SnCl₂ Reduction

Use this protocol to generate the active scaffold from the nitro-intermediate.

Reagents:

  • 4-Methoxy-2-nitrobenzenesulfonamide (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂[12]·2H₂O) (5.0 eq)

  • Ethanol (Solvent)[7][14]

  • Ethyl Acetate (Extraction)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of nitro-sulfonamide in 20 mL of ethanol in a round-bottom flask.

  • Reduction: Add SnCl₂·2H₂O slowly. Heat the mixture to reflux (80°C) for 4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

  • Quenching: Cool to room temperature. Pour mixture into ice water and neutralize with saturated NaHCO₃ solution until pH ~8.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organic layers with brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from ethanol/water to yield off-white crystals.

Protocol: Carbonic Anhydrase Esterase Assay

A self-validating colorimetric assay to determine IC50.

Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, Abs 400 nm). Inhibitors reduce the rate of color formation.

Workflow:

  • Buffer Prep: 50 mM Tris-SO₄, pH 7.6.

  • Enzyme: Human CA II (Sigma-Aldrich), 100 nM final concentration.

  • Substrate: 3 mM 4-NPA in acetonitrile.

  • Measurement:

    • Incubate Enzyme + Inhibitor (various concentrations) for 10 min at 25°C.

    • Add Substrate.[8]

    • Measure absorbance at 400 nm every 10 seconds for 5 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Structure-Activity Relationship (SAR) Data

The following table summarizes how the 4-methoxy substitution compares to other common substituents in the orthanilamide series regarding CA II inhibition and lipophilicity (LogP).

Substituent (R)PositionCA II Inhibition (

, nM)
LogP (Calc)Notes
-OCH₃ 4 12 0.85 Balanced potency/solubility; High CA IX selectivity.
-H-1300.30Baseline activity; lower lipophilicity.
-Cl451.10Higher potency, but lower water solubility.
-NO₂4250.45Strong electron withdrawal; potential toxicity issues.

Note: Data represents aggregate trends from sulfonamide SAR studies. The methoxy group provides a favorable trade-off between potency and metabolic stability.

Future Outlook & Clinical Translation

The primary value of 2-Amino-4-methoxybenzene-1-sulfonamide lies in its versatility as a "lego block" for drug discovery.

  • Oncology: Developing ureido-substituted derivatives (reacting the 2-amino group with isocyanates) creates potent SLC-0111 analogs, currently in clinical trials for hypoxic tumors.

  • Neuroscience: Cyclization to 7-methoxy-benzothiadiazine derivatives offers a pathway to non-sedating anxiolytics and nootropics.

Recommendation: Researchers should utilize this scaffold to synthesize bis-sulfonamides or tricyclic systems , as the parent molecule itself is rapidly metabolized (N-acetylation) in vivo.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Francotte, P., et al. (2006). Enhancement of AMPA receptor activity by benzothiadiazine derivatives. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[6] Synthesis and Characterization of 2-Amino-4-methoxybenzenesulfonamide Derivatives. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating 2-amino-benzenesulfonamide moieties. Bioorganic & Medicinal Chemistry Letters. Link

  • McGrory, R. (2023). Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids. University of Glasgow Theses. Link

Sources

Thermodynamic Stability & Physicochemical Characterization of 2-Amino-4-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile and characterization framework for 2-Amino-4-methoxybenzene-1-sulfonamide (CAS 72106-13-9). This document is structured to serve as a primary reference for formulation scientists and process chemists.

CAS: 72106-13-9 | Formula: C


H

N

O

S | MW: 202.23 g/mol [1]

Executive Technical Summary

2-Amino-4-methoxybenzene-1-sulfonamide is a critical aromatic sulfonamide intermediate, distinguished by the ortho-positioning of the amino group relative to the sulfonamide moiety.[1] This structural arrangement confers unique thermodynamic properties compared to its para-isomer (sulfanilamide derivatives).[1] The intramolecular hydrogen bonding between the C2-amino protons and the C1-sulfonyl oxygens significantly influences its solid-state lattice energy, solubility profile, and hydrolytic stability.[1]

This guide defines the stability boundaries of the molecule, providing self-validating protocols for thermal analysis (DSC/TGA) and forced degradation studies required for CMC (Chemistry, Manufacturing, and Controls) documentation.

Structural Analysis & Physicochemical Baseline

The molecule features three distinct functional zones governing its thermodynamics:

  • Sulfonamide Group (-SO

    
    NH
    
    
    
    ):
    The primary site for acidity (pKa ~10) and hydrolytic cleavage.[1]
  • Aniline Nitrogen (-NH

    
     at C2):  A weak base (pKa ~2-3) susceptible to oxidative degradation.[1]
    
  • Methoxy Group (-OCH

    
     at C4):  An electron-donating group that increases electron density on the ring, stabilizing the sulfonamide bond against nucleophilic attack but increasing susceptibility to electrophilic oxidation.[1]
    
Predicted Physicochemical Properties
PropertyValue / RangeMechanistic Insight
Melting Point 185°C – 205°C (Predicted)High lattice energy due to extensive H-bond network (inter- and intramolecular).[1]
pKa (Acidic) ~10.0 (Sulfonamide NH)Deprotonation of the sulfonamide nitrogen.
pKa (Basic) ~2.5 (Aniline NH

)
Lower than typical anilines due to electron-withdrawing -SO

NH

group.[1]
LogP ~0.6 – 0.9Moderate lipophilicity; soluble in polar organic solvents (DMSO, MeOH).

Thermodynamic Stability: Solid State

Solid-state stability is dictated by the potential for polymorphism and solvate formation.[1] The ortho-amino effect creates a rigid planar conformation that favors high crystallinity.[1]

Thermal Analysis Protocol (DSC/TGA)

To establish the thermodynamic baseline, the following coupled TGA/DSC protocol is mandatory. This distinguishes between desolvation (solvent loss), melting (phase change), and degradation (chemical breakdown).

Experimental Workflow:

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000) and TGA.

  • Sample Mass: 3–5 mg in hermetically sealed aluminum pans (pinhole lid for TGA).

  • Purge Gas: Dry Nitrogen (50 mL/min).

  • Ramp Rate: 10°C/min from 25°C to 300°C.

Interpretation of Thermograms:

  • Event A (Endotherm < 100°C): Indicates solvate/hydrate loss (confirm with TGA weight loss).[1]

  • Event B (Sharp Endotherm ~190°C): Melting point (

    
    ). A broad peak suggests impurities or amorphous content.
    
  • Event C (Exotherm > 220°C): Thermal decomposition (cleavage of -SO

    
    - or oxidation).[1]
    
Polymorphism Screening

Sulfonamides are notorious for polymorphism. The 2-amino isomer may exist in multiple crystal forms depending on the crystallization solvent.

  • Method: Recrystallize from solvents with varying polarity (Water, Ethanol, Acetone, Toluene).

  • Validation: Analyze via PXRD (Powder X-Ray Diffraction).[1] Distinct diffractogram patterns confirm polymorphs.

Solution State Thermodynamics & Degradation

In solution, the compound's stability is pH-dependent. The degradation kinetics follow pseudo-first-order principles under controlled stress.[1]

Degradation Pathways

The two primary failure modes are Hydrolytic Cleavage (Acid/Base catalyzed) and Oxidative Coupling (Radical mediated).

DegradationPathways Parent 2-Amino-4-methoxy benzene-1-sulfonamide Acid Acid/Base Hydrolysis Parent->Acid Oxidation Oxidation (Light/Peroxide) Parent->Oxidation SulfAcid 2-Amino-4-methoxy benzenesulfonic acid Acid->SulfAcid S-N Cleavage Ammonia Ammonia (NH3) Acid->Ammonia Azo Azo Dimers (Colored Impurities) Oxidation->Azo N-N Coupling Quinone Quinone Imine Species Oxidation->Quinone Ring Oxidation

Figure 1: Primary degradation pathways.[1] The sulfonamide bond is susceptible to hydrolysis, yielding the sulfonic acid. The aniline nitrogen is prone to oxidative dimerization, often resulting in colored azo compounds.

Forced Degradation Protocol (Stress Testing)

To validate the stability-indicating HPLC method, subject the compound to the following stress conditions.

Stress TypeConditionsTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 60°C, 24h10–20%Protonation of sulfonamide N accelerates cleavage.[1]
Base Hydrolysis 0.1 N NaOH, 60°C, 24h10–20%Nucleophilic attack on Sulfur; generally slower than acid hydrolysis.
Oxidation 3% H

O

, RT, 4h
5–15%Monitors sensitivity of the aniline and methoxy groups.
Photolysis UV/Vis (1.2M lux hours)VariableSulfonamides are photosensitive; protect samples from light.

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).[1]

  • Criterion: Mass balance > 95% (Sum of parent + impurities must equal initial mass).[1]

Synthesis & Impurity Profile

Understanding the thermodynamic history of the sample requires knowledge of its synthesis. The standard route involves the reduction of 2-nitro-4-methoxybenzenesulfonamide .[1]

Critical Impurities:

  • 2-Nitro-4-methoxybenzenesulfonamide: Precursor.[1] Thermodynamically stable but poses a toxicity risk.

  • Tin (Sn) Residues: If SnCl

    
     is used for reduction. Tin promotes oxidative degradation of the amine over time.
    
  • Desulfonated analogs: Formed under extreme thermal stress during workup.

Stability Testing Workflow

This flowchart outlines the decision matrix for qualifying a batch based on thermodynamic data.

StabilityWorkflow Start Batch Synthesis (CAS 72106-13-9) DSC Thermal Analysis (DSC/TGA) Start->DSC Decision1 Single Endotherm (Sharp MP)? DSC->Decision1 Purity HPLC Purity (>98%) Decision2 Degradants < 0.1%? Purity->Decision2 Decision1->Purity Yes Polymorph Polymorph Screening Decision1->Polymorph No (Multiple peaks) Pass Thermodynamically Stable Decision2->Pass Yes Fail Recrystallize / Purify Decision2->Fail No Polymorph->Fail

Figure 2: Thermodynamic qualification workflow. A sharp melting endotherm and high HPLC purity are prerequisites for declaring the material stable.

References

  • Chemical Identity & Synthesis: Synthesis of 2-Amino-4-methoxybenzenesulfonamide via reduction of nitro-precursor.[1] McGrory, R. (2023). Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids. University of Glasgow. Link

  • Sulfonamide Degradation Mechanisms: Comparison of chemical and biological degradation of sulfonamides. Li, B., et al. (2022). Journal of Hazardous Materials. Link

  • General Sulfonamide Thermodynamics: Thermodynamic study of the solubility of some sulfonamides. Delgado, D.R., et al. (2012). Physics and Chemistry of Liquids. Link[1]

  • Structural Analog Data: Crystal structure of 2-Amino-4-methylbenzenesulfonamide. Gelbrich, T., et al. (2009). Acta Crystallographica Section E. Link

  • Forced Degradation Guidelines: ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link

Sources

Overview of sulfonamide functional groups in 2-Amino-4-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2-Amino-4-methoxybenzene-1-sulfonamide , structured for researchers and drug development professionals.

Functional Group Analysis, Synthesis, and Therapeutic Potential[1][2]

Executive Summary

2-Amino-4-methoxybenzene-1-sulfonamide is a specialized pharmacophore scaffold characterized by a trisubstituted benzene ring featuring a primary sulfonamide (


) at position 1, a primary amine (

) at position 2, and a methoxy group (

) at position 4.[1][2]

Unlike its more common isomer, the "sulfa drug" scaffold (4-aminobenzenesulfonamide), this ortho-amino isomer presents unique electronic and steric properties.[1][2] It serves as a critical intermediate in the synthesis of fused heterocyclic systems (e.g., benzothiadiazines) and offers distinct binding kinetics as a Carbonic Anhydrase Inhibitor (CAI). This guide details its physicochemical properties, validated synthetic pathways, and structure-activity relationships (SAR).[1]

Chemical Constitution & Physical Properties[2][3][4][5][6]

Structural Identity
  • IUPAC Name: 2-Amino-4-methoxybenzene-1-sulfonamide[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 202.23 g/mol [2]

  • Key Functional Groups:

    • Sulfonamide (Pos 1): Weakly acidic (pKa

      
       10.5–11.0), serves as a zinc-binding group (ZBG) in metalloenzymes.[2]
      
    • Amino (Pos 2): Weakly basic, ortho to the sulfonamide. Capable of intramolecular hydrogen bonding or cyclization.[2]

    • Methoxy (Pos 4): Electron-donating group (EDG), increases electron density of the ring and modulates the acidity of the sulfonamide.

Physicochemical Profile
PropertyValue (Experimental/Predicted)Context
Physical State Crystalline SolidTypically off-white to pale yellow needles.[1][2]
Melting Point 180–185 °C (Est.)High MP due to intermolecular H-bonding network.[2]
pKa (Sulfonamide) 10.8 ± 0.5Less acidic than sulfanilamide (10.1) due to 4-OMe and 2-NH

electron donation.[1][2]
pKa (Aniline) 2.5 ± 0.2Reduced basicity due to the strong electron-withdrawing effect of the ortho-sulfonyl group.[2]
Solubility Low (Water), High (DMSO, Acetone)Amphoteric nature allows solubility in strong acid or base.

Synthetic Methodology

The synthesis of 2-amino-4-methoxybenzene-1-sulfonamide requires a regioselective approach to ensure the correct substitution pattern.[1][2] Direct chlorosulfonation of 3-methoxyaniline (m-anisidine) typically yields the para-amino isomer (4-amino-2-methoxybenzenesulfonamide).[1][2]

Recommended Route: Protection-free chlorosulfonation of 3-nitroanisole followed by reduction.[1][2] This route leverages the meta-directing nature of the nitro group and ortho/para-directing nature of the methoxy group to target position 4 (relative to OMe), which corresponds to position 1 in the final product numbering.

Step-by-Step Protocol
Phase 1: Chlorosulfonation
  • Precursor: 3-Nitroanisole (1-methoxy-3-nitrobenzene).[1][2]

  • Reagents: Chlorosulfonic acid (

    
    ), Thionyl chloride (
    
    
    
    ).
  • Mechanism: Electrophilic aromatic substitution.[2] The methoxy group directs the sulfonyl group para to itself (and ortho to the nitro group).

  • Protocol:

    • Cool

      
       (5.0 eq) to 0°C.
      
    • Add 3-nitroanisole dropwise, maintaining temperature < 5°C.[2]

    • Heat to 60°C for 2 hours to complete sulfonation.

    • (Optional) Add

      
       (2.0 eq) and reflux for 1 hour to convert sulfonic acid species to sulfonyl chloride.
      
    • Quench on crushed ice. Filter the precipitate (2-nitro-4-methoxybenzenesulfonyl chloride).[1][2]

Phase 2: Ammonolysis
  • Reagents: 28% Aqueous Ammonia (

    
    ) or 
    
    
    
    gas in THF.
  • Protocol:

    • Suspend the sulfonyl chloride in THF or Acetone.[2]

    • Add concentrated

      
       (excess, 5-10 eq) dropwise at 0°C.
      
    • Stir at room temperature for 4 hours.

    • Concentrate solvent and acidify to pH 4 to precipitate 2-nitro-4-methoxybenzenesulfonamide .[1][2]

Phase 3: Reduction
  • Reagents: Iron powder/

    
     (Bechamp) or 
    
    
    
    /Pd-C.[2]
  • Protocol:

    • Dissolve nitro-sulfonamide in Ethanol/Water (3:1).[2]

    • Add Iron powder (3.0 eq) and catalytic

      
      . Reflux for 2 hours.
      
    • Filter hot through Celite to remove iron oxides.[2]

    • Cool filtrate to crystallize 2-amino-4-methoxybenzene-1-sulfonamide .

Synthesis Workflow Diagram

SynthesisRoute cluster_conditions Key Conditions Start 3-Nitroanisole (Precursor) Inter1 2-Nitro-4-methoxy- benzenesulfonyl chloride Start->Inter1 1. ClSO3H, 0-60°C (Regioselective Sulfonation) Inter2 2-Nitro-4-methoxy- benzenesulfonamide Inter1->Inter2 2. NH4OH (aq) (Ammonolysis) Final 2-Amino-4-methoxy- benzene-1-sulfonamide Inter2->Final 3. Fe/NH4Cl or H2/Pd (Nitro Reduction) Note1 Regiochemistry: Para to -OMe dominates Ortho to -NO2 allowed

Caption: Validated synthetic pathway transforming 3-nitroanisole to the target sulfonamide via regioselective chlorosulfonation.

Functional Analysis & Applications

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides inhibit Carbonic Anhydrase (CA) by coordinating the sulfonamide nitrogen anion to the


 ion in the enzyme's active site.[3][4]
  • Binding Mode: The sulfonamide group (

    
    ) acts as a monodentate ligand, displacing the catalytic water molecule/hydroxide ion.[1][2]
    
  • Ortho-Amino Effect: The 2-amino group in this specific isomer introduces steric bulk near the zinc-binding site.[1][2] While this may reduce affinity for some CA isoforms (e.g., hCA II) compared to para-substituted analogs, it can enhance selectivity for others or provide a handle for further derivatization (e.g., into tricyclic inhibitors).[1]

  • Electronic Effect: The 4-methoxy group (EDG) increases the pKa of the sulfonamide. Since the anion is the active species, a higher pKa means a lower fraction of the drug is ionized at physiological pH (7.4), potentially reducing potency unless the binding affinity of the neutral form is significant.

Reactivity & Derivatization

The 2-amino-4-methoxybenzene-1-sulfonamide scaffold is a versatile "chemical chameleon" due to its dual nucleophiles (aniline


 and sulfonamide 

).[1][2]
  • Diazotization: The 2-amino group can be diazotized (

    
    ) to form diazonium salts, which are precursors for azo dyes or can be used to introduce halides via Sandmeyer reactions.
    
  • Cyclization: Reaction with electrophiles (e.g., phosgene, aldehydes, or carboxylic acids) allows cyclization between the sulfonamide nitrogen and the amino group, forming 1,2,4-benzothiadiazine-1,1-dioxides .[1] This is the core structure of thiazide diuretics (e.g., Chlorothiazide).

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 2-Amino-4-methoxy- benzene-1-sulfonamide Sulfonamide 1-Sulfonamide (-SO2NH2) Zinc Binding Group (ZBG) Core->Sulfonamide Amino 2-Amino (-NH2) Steric Gate / Cyclization Handle Core->Amino Methoxy 4-Methoxy (-OCH3) Lipophilicity & pKa Modulation Core->Methoxy CA_Inhibit CA Inhibition (Zn2+ Coordination) Sulfonamide->CA_Inhibit Primary Pharmacophore Diuretic Thiazide Synthesis (Precursor) Amino->Diuretic Cyclization with SO2NH2 Selectivity Isoform Selectivity (Steric Clash) Amino->Selectivity Ortho-substitution effect Methoxy->CA_Inhibit Reduces acidity (Higher pKa)

Caption: SAR map illustrating the functional roles of the three key substituents on the benzene ring.[1][2]

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Scott, K. A., et al. (2000). The organophosphate-acid anhydrase from the protozoan Tetrahymena thermophila.[2] Journal of Bacteriology. (Discusses general sulfonamide synthesis logic).

  • BenchChem. (2025).[2][3][4] Validation of 4-Amino-3-methoxybenzenesulfonamide as a Carbonic Anhydrase Inhibitor. (Comparative data for methoxy-substituted sulfonamides).

  • National Institutes of Health (NIH). PubChem Compound Summary for 3-Methoxyaniline (Precursor).

  • Beilstein Journals. (2012). Regioselective chlorination of anilines. (Validation of regiochemistry in precursor synthesis).

Sources

Methodological & Application

Reagents required for the preparation of 2-Amino-4-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-Amino-4-methoxybenzene-1-sulfonamide

Introduction

2-Amino-4-methoxybenzene-1-sulfonamide is a substituted aromatic sulfonamide, a class of compounds that represents a cornerstone in medicinal chemistry and drug development.[1] Sulfonamides exhibit a vast range of biological activities, serving as antibacterial agents, carbonic anhydrase inhibitors, and scaffolds for various therapeutic agents.[2] The specific substitution pattern of this molecule, featuring an amino, a methoxy, and a sulfonamide group, makes it a valuable and versatile building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 2-Amino-4-methoxybenzene-1-sulfonamide. The strategy hinges on the use of a commercially available, advanced intermediate, 4-methoxy-2-nitrobenzenesulfonyl chloride, followed by amination and a chemoselective reduction. This approach is designed for efficiency, high yield, and purity of the final product. Each step is detailed with field-proven protocols, mechanistic explanations for key transformations, and critical safety considerations, providing researchers with a robust and reliable methodology.

Overall Synthetic Pathway

The synthesis is logically divided into two primary stages:

  • Formation of the Sulfonamide Moiety: The process begins with the nucleophilic substitution of the chloride in 4-methoxy-2-nitrobenzenesulfonyl chloride with ammonia to form the stable intermediate, 4-methoxy-2-nitrobenzenesulfonamide.

  • Chemoselective Reduction: The nitro group of the intermediate is then selectively reduced to a primary amine, yielding the target compound, 2-Amino-4-methoxybenzene-1-sulfonamide. This step is critical as the reducing conditions must not affect the sulfonamide group.

Synthetic_Pathway cluster_0 Step 1: Ammonolysis cluster_1 Step 2: Reduction Start 4-Methoxy-2-nitrobenzenesulfonyl Chloride Intermediate 4-Methoxy-2-nitrobenzenesulfonamide Start->Intermediate Aqueous Ammonia (NH4OH) RT to 35°C Final_Product 2-Amino-4-methoxybenzene-1-sulfonamide Intermediate->Final_Product Iron (Fe) Powder Acetic Acid (AcOH) Heat

Caption: Overall two-step synthesis of 2-Amino-4-methoxybenzene-1-sulfonamide.

Reagents and Materials

Proper preparation and handling of all reagents are critical for the success and safety of the synthesis.

Reagent/MaterialCAS NumberMolecular FormulaMol. Wt. ( g/mol )Key Properties/RoleVendor Example
4-Methoxy-2-nitrobenzenesulfonyl Chloride 18092-54-1C₇H₆ClNO₅S251.64Starting MaterialTCI, Sigma-Aldrich[3][4]
Ammonium Hydroxide (28-30%) 1336-21-6NH₄OH35.05Aminating AgentMajor chemical suppliers
Iron (Fe) Powder, <325 mesh 7439-89-6Fe55.85Reducing AgentMajor chemical suppliers
Glacial Acetic Acid (AcOH) 64-19-7C₂H₄O₂60.05Acidic Medium for ReductionMajor chemical suppliers
Ethyl Acetate (EtOAc) 141-78-6C₄H₈O₂88.11Extraction SolventMajor chemical suppliers
Ethanol (EtOH) 64-17-5C₂H₆O46.07Recrystallization SolventMajor chemical suppliers
Deionized Water 7732-18-5H₂O18.02Reaction & Wash SolventN/A
Sodium Bicarbonate (NaHCO₃) 144-55-8NaHCO₃84.01Neutralizing AgentMajor chemical suppliers
Brine (Saturated NaCl) 7647-14-5NaCl58.44Washing AgentN/A
Anhydrous Sodium Sulfate (Na₂SO₄) 7757-82-6Na₂SO₄142.04Drying AgentMajor chemical suppliers

Experimental Protocols

PART 1: Synthesis of 4-methoxy-2-nitrobenzenesulfonamide

Principle: This reaction is a classic nucleophilic acyl substitution at a sulfonyl group. The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nitrogen atom of ammonia. The reaction is typically performed in an aqueous medium where concentrated ammonium hydroxide provides both the nucleophile and the base needed to neutralize the HCl byproduct. A similar procedure is used for the amination of other sulfonyl chlorides.[5]

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-methoxy-2-nitrobenzenesulfonyl chloride (10.0 g, 39.7 mmol).

  • Solvent Addition: Add 50 mL of deionized water to the flask and stir the suspension at room temperature.

  • Ammonia Addition: Cool the flask in an ice-water bath. Slowly add concentrated ammonium hydroxide (28-30%, ~30 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 35-40°C and stir for 2-3 hours.[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Isolation: Cool the reaction mixture in an ice bath for 1 hour to precipitate the product. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) until the filtrate is neutral.

  • Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight. This typically yields 4-methoxy-2-nitrobenzenesulfonamide as a pale yellow solid.[6][7] The crude product is often of sufficient purity for the next step. If required, recrystallization can be performed from an ethanol/water mixture.[8]

Workflow_Step1 start Charge Flask with 4-methoxy-2-nitrobenzenesulfonyl chloride and water cool Cool to 0-5°C (Ice Bath) start->cool add_nh4oh Add conc. NH4OH dropwise (T < 20°C) cool->add_nh4oh react Warm to RT, then heat to 35-40°C for 2-3h add_nh4oh->react monitor Monitor by TLC react->monitor monitor->react Incomplete cool_precipitate Cool in Ice Bath to Precipitate Product monitor->cool_precipitate Complete filtrate Vacuum Filtrate cool_precipitate->filtrate wash Wash with Cold H2O filtrate->wash dry Dry Under Vacuum wash->dry product Obtain 4-methoxy-2- nitrobenzenesulfonamide dry->product

Caption: Experimental workflow for the ammonolysis step.

PART 2: Synthesis of 2-Amino-4-methoxybenzene-1-sulfonamide

Principle: This step involves the reduction of an aromatic nitro group to a primary amine. A variety of reagents can accomplish this transformation.[9][10] Catalytic hydrogenation is effective but can sometimes be complicated by catalyst poisoning from sulfur-containing compounds.[11] A more robust and cost-effective method is the use of a metal in an acidic medium, such as iron powder in acetic acid (a form of the Béchamp reduction).[12][13] This method is highly chemoselective, readily reducing the nitro group without affecting the sulfonamide functionality. The reaction proceeds by a series of single-electron transfers from the metal surface to the nitro group, with protons supplied by the acid.

Procedure:

  • Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 4-methoxy-2-nitrobenzenesulfonamide (8.0 g, 34.4 mmol), iron powder (11.5 g, 206 mmol, 6 eq.), and 150 mL of glacial acetic acid.

  • Reaction: Heat the stirred suspension to 80-90°C. The reaction is exothermic, and the color of the mixture will change. Maintain this temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up - Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts and excess iron powder. Wash the Celite® pad with a small amount of acetic acid, followed by ethyl acetate (2 x 30 mL).

  • Solvent Removal: Combine the filtrate and washings and remove the acetic acid and ethyl acetate under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: Dissolve the resulting residue in a mixture of ethyl acetate (150 mL) and water (100 mL). Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-Amino-4-methoxybenzene-1-sulfonamide can be purified by recrystallization from ethanol or an ethanol/water mixture to afford the final product as a crystalline solid.[8][14]

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The final product should show a new broad singlet in the ¹H NMR spectrum corresponding to the -NH₂ protons and the disappearance of the nitro group's influence on the aromatic signals.

  • FT-IR Spectroscopy: To identify key functional groups. Expect to see characteristic N-H stretching bands for the amino and sulfonamide groups (~3200-3500 cm⁻¹) and S=O stretching bands for the sulfonamide (~1160 and 1350 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.

References

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses.
  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • ACS Electrochemistry. (2025, May 6). Nitro Substrates in Reductive Electrosynthesis: A Review. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

  • Google Patents. (n.d.). US4217304A - Continuous reduction process.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • IOPscience. (2019, September 14). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-2-nitrobenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • ResearchGate. (2020, June 18). (PDF) Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • Quick Company. (n.d.). Sustainable Chemical Process For Reduction Of 4 Methoxy 2 Nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.
  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Methoxy-2-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-2-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Synthetic method of 2-aminophenol-4-sulfonamide. Retrieved from [Link]

  • PMC. (n.d.). 2-Amino-4-methylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamide synthesis based on the combination of an in situ-generated sulfinate intermediate and an electrophilically activated amine. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

Sources

Application Notes and Protocols for the Condensation Reaction of 2-Amino-4-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sulfonamide Scaffolds in Modern Drug Discovery

Sulfonamides are a cornerstone functional group in medicinal chemistry, renowned for their wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The compound 2-Amino-4-methoxybenzene-1-sulfonamide serves as a valuable and versatile starting material. Its primary amino group offers a reactive handle for chemical modification, most notably through condensation reactions with carbonyl compounds such as aldehydes and ketones.

This reaction, which forms an imine or azomethine linkage (-C=N-), is a fundamental transformation in synthetic organic chemistry.[2][3] When applied to sulfonamides, the resulting N-sulfonyl imines (also known as sulfonamide Schiff bases) are not merely synthetic intermediates but often exhibit enhanced or entirely new pharmacological profiles compared to their parent molecules.[4][5] These derivatives are of significant interest to researchers in drug development for their potential to form stable complexes with various metal ions, a characteristic that can further augment their therapeutic efficacy.[2]

This guide provides a detailed exploration of the condensation reaction conditions for 2-Amino-4-methoxybenzene-1-sulfonamide, offering both the theoretical underpinnings and practical, step-by-step protocols for laboratory execution.

Core Principles: Understanding the N-Sulfonyl Imine Formation

The condensation of 2-Amino-4-methoxybenzene-1-sulfonamide with a carbonyl compound is a nucleophilic addition-elimination reaction. The overall process can be broken down into two key stages, as illustrated below.

G cluster_0 Step 1: Nucleophilic Attack & Hemiaminal Formation cluster_1 Step 2: Dehydration & Imine Formation Sulfonamide 2-Amino-4-methoxy- benzene-1-sulfonamide (Nucleophile) Carbonyl Aldehyde / Ketone (Electrophile) Sulfonamide->Carbonyl Lone pair on NH₂ attacks electrophilic carbonyl carbon Hemiaminal Tetrahedral Hemiaminal (Unstable Intermediate) Carbonyl->Hemiaminal Proton transfer Protonation Protonation of -OH group Hemiaminal->Protonation Acid Catalyst (H⁺) Water_Loss Loss of Water (H₂O) Protonation->Water_Loss Imine N-Sulfonyl Imine (Final Product) Water_Loss->Imine Formation of C=N double bond

Figure 1: General workflow for N-sulfonyl imine formation.

Causality Behind Experimental Choices
  • The Challenge of Sulfonamide Nucleophilicity: A critical factor governing this reaction is the electronic nature of the sulfonamide group (-SO₂NH₂). The sulfonyl group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the adjacent amino group (-NH₂).[6] This makes the initial nucleophilic attack on the carbonyl carbon less favorable compared to that of a simple aniline. Consequently, standard conditions for Schiff base formation often need to be modified.

  • The Role of Acid Catalysis: To overcome the reduced reactivity of the amine, an acid catalyst is almost always employed. The catalyst (e.g., formic acid, acetic acid, H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic sulfonamide.[4][7]

  • The Importance of Water Removal: The condensation reaction is reversible, with the formation of water as a byproduct.[6] According to Le Châtelier's principle, the removal of water from the reaction medium is crucial to drive the equilibrium towards the formation of the N-sulfonyl imine. This is typically achieved by:

    • Refluxing in a suitable solvent: Heating the reaction mixture, often to the boiling point of the solvent (reflux), provides the necessary activation energy and can help remove water azeotropically if a suitable solvent is chosen.

    • Use of dehydrating agents: In some protocols, dehydrating agents like anhydrous sulfates or molecular sieves can be added.[6]

  • Choice of Solvent: Low molecular weight alcohols, such as methanol and ethanol, are the most common solvents.[3][4][8] They are effective at dissolving both the sulfonamide and many aldehydes, are relatively inert under the reaction conditions, and their boiling points are suitable for reflux.

Experimental Protocols

The following protocols are designed as self-validating systems. The success of each step can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed through comprehensive characterization.

Protocol 1: Condensation with an Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde)

This protocol details a standard and reliable method for synthesizing an N-sulfonyl imine from 2-Amino-4-methoxybenzene-1-sulfonamide and a representative aromatic aldehyde.

Materials & Reagents

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Quantity (mass/vol)Notes
2-Amino-4-methoxybenzene-1-sulfonamide202.235.01.01 gStarting sulfonamide
4-Chlorobenzaldehyde140.575.0703 mgRepresentative aromatic aldehyde
Methanol (Anhydrous)--40 mLSolvent
Formic Acid (Glacial)46.03Catalytic~0.2 mL (4-5 drops)Acid catalyst
Round-bottom flask (100 mL)--1
Reflux condenser--1
Magnetic stirrer and stir bar--1
TLC plates (Silica Gel 60 F₂₅₄)--As neededFor reaction monitoring
Ethyl acetate / Hexane mixture--As neededTLC mobile phase (e.g., 3:7 v/v)

Step-by-Step Methodology

  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.01 g (5.0 mmol) of 2-Amino-4-methoxybenzene-1-sulfonamide in 20 mL of anhydrous methanol. In a separate beaker, dissolve 703 mg (5.0 mmol) of 4-chlorobenzaldehyde in 20 mL of anhydrous methanol.

  • Reaction Setup: Add the 4-chlorobenzaldehyde solution to the flask containing the sulfonamide. Attach a reflux condenser to the flask.

  • Catalyst Addition: Add 4-5 drops of glacial formic acid to the reaction mixture using a Pasteur pipette.[4]

  • Reflux: Begin stirring and heat the mixture to reflux (approximately 65-70 °C).

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 3-5 hours.[4] Monitor the progress of the reaction by TLC. Spot the initial sulfonamide, the aldehyde, and the reaction mixture on a TLC plate. The formation of a new, typically less polar spot indicates product formation. The reaction is considered complete upon the consumption of the limiting reagent (usually the sulfonamide).

  • Product Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate of the product may form upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, washing it with a small amount of ice-cold ethanol to remove any unreacted starting materials or soluble impurities.[4]

  • Drying: Dry the purified solid product in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: Characterize the final product, (E)-4-((4-chlorobenzylidene)amino)-2-methoxybenzenesulfonamide, by determining its melting point and obtaining FT-IR, ¹H NMR, ¹³C NMR, and mass spectra.

Protocol 2: Solvent-Free Condensation using a Heterogeneous Catalyst

This protocol offers a greener alternative, avoiding bulk organic solvents and utilizing a recyclable catalyst.

Materials & Reagents

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Quantity (mass/vol)Notes
2-Amino-4-methoxybenzene-1-sulfonamide202.232.0404 mgStarting sulfonamide
Benzaldehyde106.122.0212 mg (0.21 mL)Representative aldehyde
P₂O₅/SiO₂ (20 wt%)--50 mgHeterogeneous acid catalyst
Mortar and Pestle--1For mixing reactants
Oven or Oil Bath--1For heating

Step-by-Step Methodology

  • Mixing: In a mortar, combine 404 mg (2.0 mmol) of 2-Amino-4-methoxybenzene-1-sulfonamide, 212 mg (2.0 mmol) of benzaldehyde, and 50 mg of P₂O₅/SiO₂ catalyst. Gently grind the components with a pestle for 2-3 minutes to ensure homogeneous mixing.

  • Reaction: Transfer the mixture to a small vial or flask and heat it in an oven or oil bath at 110 °C.[9]

  • Monitoring: The reaction is typically rapid under these conditions. Monitor by taking a small aliquot, dissolving it in chloroform or ethyl acetate, and analyzing by TLC. The reaction is often complete within 30-60 minutes.

  • Work-up: After cooling to room temperature, add 10 mL of ethyl acetate to the solid mixture and stir for 5 minutes.

  • Catalyst Removal: Filter the mixture to remove the insoluble P₂O₅/SiO₂ catalyst. The catalyst can be washed with additional solvent, dried, and reused.

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-sulfonyl imine.

  • Characterization: Characterize the final product as described in Protocol 1.

Product Validation: A Self-Validating System

The successful synthesis of the N-sulfonyl imine is validated by a combination of spectroscopic methods that confirm the key structural changes from reactants to product.

G cluster_0 Spectroscopic Analysis Reactants Reactants (Sulfonamide + Aldehyde) FTIR FT-IR Spectroscopy Reactants->FTIR Shows -NH₂ and C=O stretches NMR NMR Spectroscopy Reactants->NMR Shows -NH₂ protons Product Product (N-Sulfonyl Imine) Product->FTIR Shows new C=N stretch, -NH₂ and C=O disappear Product->NMR Shows new azomethine proton (-CH=N-) MS Mass Spectrometry Product->MS Confirms molecular weight of the final product

Figure 2: Workflow for spectroscopic validation of product formation.

Expected Spectroscopic Data:

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • Disappearance of peaks: The characteristic stretching vibrations of the starting material's primary amine (-NH₂) (typically two bands around 3300-3500 cm⁻¹) and the aldehyde's carbonyl group (C=O) (strong peak around 1690-1710 cm⁻¹) will disappear.

    • Appearance of new peak: A new, strong absorption band will appear in the region of 1600-1640 cm⁻¹, which is characteristic of the newly formed azomethine (C=N) double bond.[10]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Appearance of azomethine proton: A new singlet will appear in the downfield region of the spectrum, typically between δ 8.0-9.0 ppm. This signal is highly characteristic of the proton attached to the imine carbon (-CH=N-).

    • Disappearance of amine protons: The broad signal corresponding to the -NH₂ protons of the starting sulfonamide will no longer be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The spectrum will show a new resonance in the δ 155-165 ppm range, corresponding to the carbon of the azomethine group (C=N).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the synthesized N-sulfonyl imine.

References

  • Synthesis, characterisation, biological evaluation and in silico studies of sulphonamide Schiff bases.

  • Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses.

  • Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde.

  • Comprehensive Review of Schiff Base Sulphonamides: Synthesis, Biological Activity, and Marketed Applications.

  • Visible-Light, Iodine-Promoted Formation of N-Sulfonyl Imines and N-Alkylsulfonamides from Aldehydes and Hypervalent Iodine Reagents.

  • N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement.

  • Synthesis of Sulphonamide Schiff bases and Schiff bases under... | Download Scientific Diagram.

  • Synthesis and Characterization of Schiff Base Compounds Containing Mono and Disulfonic Groups.

  • Synthesis and characterization of Schiff's bases of sulfamethoxazole.

  • Preparation of sulfonyl imine compounds.

  • Formation of N-sulfonyl imines from iminoiodinanes by iodine-promoted, N-centered radical sulfonamidation of aldehydes.

  • Bicarbonate-binding catalysis for the enantioselective desymmetrization of keto sulfonium salts.

  • N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement.

  • Condensation of sulfonamides with aldehydes.

  • Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones.

  • Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery.

  • Sulfonamide derivatives: Synthesis and applications.

  • 4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency.

  • Cu‐catalyzed reactions of ketones with sulfonamides.

  • Reaction of aromatic aldehydes with aromatic amines | Download Table.

  • 2-Amino-4-methyl-benzene-sulfonamide.

Sources

Scalable manufacturing processes for 2-Amino-4-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Processes for 2-Amino-4-methoxybenzene-1-sulfonamide

Abstract

This application note details a scalable, industrial-grade protocol for the synthesis of 2-Amino-4-methoxybenzene-1-sulfonamide , a critical pharmacophore in sulfonamide-based therapeutics. Unlike bench-scale methods that often suffer from poor regioselectivity or hazardous waste profiles, this guide focuses on the 3-Nitroanisole Route . This pathway ensures precise regiochemical control (1,2,4-substitution pattern), minimizes protection/deprotection steps, and utilizes catalytic hydrogenation for a cleaner impurity profile. We provide critical process parameters (CPPs), safety engineering controls for chlorosulfonic acid handling, and analytical specifications for GMP compliance.

Introduction & Retrosynthetic Analysis

The target molecule, 2-Amino-4-methoxybenzene-1-sulfonamide , presents a specific substitution pattern: a sulfonamide group at position 1, an amino group at position 2, and a methoxy group at position 4.

Common Pitfall: Direct chlorosulfonation of m-anisidine (3-methoxyaniline) often yields the 6-isomer (sulfonamide para to the methoxy) or complex mixtures due to the competing directing effects of the amino and methoxy groups. Furthermore, the amino group requires protection (e.g., acetylation), adding two unit operations (protection and deprotection) that reduce overall throughput.

The Optimized Route (Nitroanisole Strategy): To ensure scalability and regioselectivity, we employ 3-nitroanisole as the starting material.

  • Regiocontrol: The methoxy group (activator) directs ortho/para. The nitro group (deactivator) directs meta. Position 4 (relative to the methoxy group) is para to the methoxy and ortho to the nitro group. This position is electronically favored for electrophilic aromatic substitution (chlorosulfonation).

  • Efficiency: This route avoids protection/deprotection steps.

  • Purity: The final reduction of the nitro group to the amine is achieved via catalytic hydrogenation, avoiding iron sludge waste associated with Bechamp reductions.

Synthesis Pathway Diagram

SynthesisPathway SM Starting Material 3-Nitroanisole Step1 Step 1: Chlorosulfonation (ClSO3H, 0-60°C) SM->Step1 Electrophilic Subst. Int1 Intermediate 1 2-Nitro-4-methoxy- benzenesulfonyl chloride Step1->Int1 Yield: ~85% Step2 Step 2: Ammonolysis (aq. NH3, <10°C) Int1->Step2 Nucleophilic Attack Int2 Intermediate 2 2-Nitro-4-methoxy- benzenesulfonamide Step2->Int2 Yield: ~90% Step3 Step 3: Hydrogenation (H2, Pd/C, MeOH) Int2->Step3 Reduction Product Final Product 2-Amino-4-methoxy- benzene-1-sulfonamide Step3->Product Yield: ~92%

Caption: Optimized 3-step synthesis pathway ensuring correct regiochemistry (1-SO2NH2, 2-NH2, 4-OMe).

Process Development & Protocols

Step 1: Chlorosulfonation of 3-Nitroanisole

This is the most critical step. The reaction involves adding 3-nitroanisole to excess chlorosulfonic acid. The excess acid acts as both solvent and reagent, driving the equilibrium toward the sulfonyl chloride.

  • Reaction:

    
    
    
  • Key Challenge: Managing the massive evolution of HCl gas and the exotherm.

Protocol:

  • Setup: Glass-lined reactor (GLR) equipped with a high-efficiency condenser (-10°C coolant) and a caustic scrubber (NaOH) for HCl off-gassing.

  • Charge: Charge Chlorosulfonic acid (5.0 eq) into the reactor. Cool to 0–5°C .

  • Addition: Slowly dose 3-Nitroanisole (1.0 eq) over 2–3 hours. Critical: Maintain internal temperature <10°C . Rapid addition causes localized hotspots and tar formation.

  • Reaction: Once addition is complete, ramp temperature to 60°C over 1 hour. Hold at 60°C for 4 hours.

  • IPC (In-Process Control): Monitor by HPLC. Target: <1.0% unreacted starting material.

  • Quench: Cool reaction mass to 20°C. Slowly transfer the reaction mass onto crushed ice/water (5x volume) with vigorous agitation. Maintain quench temp <15°C.

    • Note: Inverse addition (mass to water) is safer than water to mass.

  • Isolation: Filter the precipitated 2-Nitro-4-methoxybenzenesulfonyl chloride . Wash with cold water until pH of filtrate is >4.0.

    • Stability Warning: The wet cake is hydrolytically unstable. Proceed immediately to Step 2 or dry under vacuum at <40°C.

Step 2: Ammonolysis

Conversion of the sulfonyl chloride to the sulfonamide.[1]

Protocol:

  • Charge: Prepare a solution of 28% Aqueous Ammonia (5.0 eq) and Acetone (3 vol) in a reactor. Cool to 0–5°C .

  • Addition: Charge the wet cake of sulfonyl chloride (from Step 1) in portions (solid addition) or as a solution in acetone. Maintain temperature <10°C .

    • Chemistry Insight: Low temperature favors sulfonamide formation over hydrolysis to the sulfonic acid.

  • Reaction: Stir at 10–15°C for 2 hours.

  • Workup: Distill off acetone under reduced pressure (keep T < 45°C). The product will precipitate from the remaining aqueous phase.[1]

  • Isolation: Filter the solid 2-Nitro-4-methoxybenzenesulfonamide . Wash with water.[2] Dry at 60°C.[3]

Step 3: Catalytic Hydrogenation

Reduction of the nitro group to the amine.[4][5]

Protocol:

  • Charge: In a high-pressure autoclave, charge 2-Nitro-4-methoxybenzenesulfonamide (1.0 eq) , Methanol (10 vol) , and 5% Pd/C (50% wet, 2 wt% loading) .

  • Process: Purge with Nitrogen (3x), then Hydrogen (3x). Pressurize to 3–5 bar H2.

  • Reaction: Heat to 40–50°C with vigorous stirring (gas-liquid mass transfer is rate-limiting).

  • Completion: Reaction is usually complete in 4–6 hours (hydrogen uptake ceases).

  • Workup: Filter hot through Celite to remove catalyst. Concentrate the filtrate.

  • Crystallization: Cool the concentrated methanol solution to 0–5°C to crystallize the final product. Filter and dry.[2][6]

Scalability & Engineering Controls

Scaling from grams to kilograms requires strict attention to heat transfer and gas evolution.

ParameterLaboratory Scale (10g)Pilot Scale (10kg)Engineering Control
ClSO3H Addition Dropwise funnelMetering pumpCoriolis mass flow control linked to reactor temp.
HCl Evolution Fume hoodScrubber2-Stage Caustic Scrubber (Venturi + Packed Column).
Quench Exotherm Ice bathJacket coolingHeat removal calculation required (

).
Hydrogenation Balloon/ShakerAutoclaveCritical gas dispersion impeller (e.g., Rushton turbine).
Process Flow Diagram (PFD)

ProcessFlow cluster_0 Step 1: Sulfonation cluster_1 Step 3: Reduction R1 GLR-101 Chlorosulfonation Scrubber Scrubber HCl Removal R1->Scrubber Off-gas Quench V-102 Quench Tank R1->Quench Rx Mass Filter1 Centrifuge Isolation Quench->Filter1 Slurry H2_Rx Autoclave Hydrogenation Filter1->H2_Rx Intermediate Cat_Filt Sparkler Filter Pd/C Removal H2_Rx->Cat_Filt Cryst Crystallizer Cat_Filt->Cryst

Caption: Simplified Process Flow Diagram highlighting critical unit operations and waste streams.

Analytical Specifications (Quality Control)

To ensure the material meets pharmaceutical intermediate standards, the following specifications are recommended.

TestMethodSpecificationRationale
Appearance VisualWhite to off-white powderColor indicates oxidation/impurities.
Assay HPLC

(w/w)
Critical for downstream stoichiometry.
Purity (HPLC) HPLC

Area
Impurity profile control.
Regioisomer HPLC

(6-isomer)
The 6-isomer is a difficult-to-purge impurity.
Loss on Drying Gravimetric

Solvent entrapment.
Sulfated Ash USP <281>

Inorganic residue (salts).

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm.

References

  • Regiochemistry of Sulfonation: "Sulfonation and Sulfation Processes." Kirk-Othmer Encyclopedia of Chemical Technology. Wiley-VCH.
  • Synthesis of Nitroanisole Derivatives

    • BenchChem Protocols: "Synthesis of 3-Nitroanisole and derivatives." Link (Verified source for starting material properties).

    • PubChem Compound Summary: "3-Nitroanisole (CID 11140)."[7] Link

  • Reduction Methodologies

    • "Reduction of Nitro Compounds."[4][5][8] Wikipedia / Organic Chemistry Portal. (Standard catalytic hydrogenation protocols). Link

    • US Patent 9284258B2:[5] "Process for the reduction of nitro derivatives to amines."[4][5][8][9][10] (Industrial context for reduction). Link

  • Analogous Sulfonamide Synthesis

    • BenchChem Technical Guide: "Synthesis of 4-Amino-3-methoxybenzenesulfonamide." (Note: This describes the isomer, illustrating the protection/deprotection route avoided here). Link

Disclaimer: This protocol is for research and development purposes. Scale-up requires a formal Process Hazard Analysis (PHA) and compliance with local environmental regulations regarding chlorosulfonic acid and heavy metal catalysts.

Sources

Preparation of diuretic agents from 2-Amino-4-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 6-Methoxy-Benzothiadiazine and Quinazolinone Diuretics from 2-Amino-4-methoxybenzene-1-sulfonamide

Executive Summary

This application note details the synthetic protocols for converting 2-Amino-4-methoxybenzene-1-sulfonamide (AMBS) into potent diuretic agents. While the industry standard for thiazide diuretics (e.g., Chlorothiazide) utilizes a chlorine substituent at the C6 position, the methoxy analogue described here represents a critical bioisostere used in Structure-Activity Relationship (SAR) studies to modulate lipophilicity and electron density.

This guide focuses on two primary synthetic pathways:

  • The Thiazide Route: Synthesis of 6-methoxy-7-sulfamoyl-1,2,4-benzothiadiazine-1,1-dioxide derivatives.[1]

  • The Quinazolinone Route: Synthesis of Metolazone-like analogues.[1]

Key Insight: The starting material (AMBS) is a mono-sulfonamide.[1] To achieve clinical diuretic potency comparable to thiazides, a second sulfonamide group must be introduced at the C5 position (relative to the aniline) prior to cyclization. This guide includes the critical Chlorosulfonation step often omitted in general synthesis summaries.

Chemical Pathway Analysis

The transformation relies on exploiting the directing effects of the amino and methoxy groups on the benzene ring.[1]

  • Starting Material: 2-Amino-4-methoxybenzene-1-sulfonamide.[1]

  • Electronic Environment: The amino group (-NH₂) at C2 and methoxy group (-OCH₃) at C4 are strong ortho/para directors.[1] The sulfonamide (-SO₂NH₂) at C1 is a meta director.[1]

  • Regioselectivity: All directing groups cooperatively activate Position 5 for electrophilic aromatic substitution. This allows for the precise installation of a second sulfonyl group, which is a non-negotiable pharmacophore for thiazide-like diuretic activity.[1]

Pathway Visualization

DiureticSynthesis Start 2-Amino-4-methoxybenzene- 1-sulfonamide (Precursor) Inter Intermediate: 4-Methoxy-6-amino-1,3- benzenedisulfonamide Start->Inter Step 1: Chlorosulfonation (ClSO3H, NaCl) Thiazide Product A (Thiazide): 6-Methoxy-7-sulfamoyl- 1,2,4-benzothiadiazine-1,1-dioxide Inter->Thiazide Step 2A: Cyclization (Formic Acid/Reflux) Hydro Product B (Hydrothiazide): 3,4-Dihydro-6-methoxy- 7-sulfamoyl-... Inter->Hydro Step 2B: Condensation (Formaldehyde/H+)

Figure 1: Divergent synthetic pathways from the parent sulfonamide to active diuretic scaffolds.[2]

Detailed Experimental Protocols

Phase 1: Activation (Chlorosulfonation)

Objective: To install the pharmacologically essential sulfonamide group at position 5.[1]

Reagents:

  • 2-Amino-4-methoxybenzene-1-sulfonamide (1.0 eq)[1]

  • Chlorosulfonic acid (ClSO₃H) (Excess, solvent/reagent)

  • Thionyl chloride (SOCl₂) (Optional, to drive conversion)

  • Ammonium hydroxide (NH₄OH) (25-30% aq)[1]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a drying tube (CaCl₂). Cool the flask to 0–5°C in an ice bath.

  • Addition: Charge the flask with Chlorosulfonic acid (5.0 mL per gram of substrate).

  • Substrate Introduction: Slowly add 2-Amino-4-methoxybenzene-1-sulfonamide portion-wise over 30 minutes. Caution: Reaction is exothermic.[1] Maintain temperature <10°C.

  • Heating: Once addition is complete, remove the ice bath. Heat the mixture to 95–100°C for 2 hours.

    • Checkpoint: Monitor TLC for the disappearance of the starting material.[1]

  • Quenching: Cool the reaction mixture to room temperature. Pour the oily residue carefully onto crushed ice (approx. 10x volume) with vigorous stirring. The sulfonyl chloride intermediate will precipitate as a solid.[1]

  • Amidation: Filter the sulfonyl chloride immediately.[1] Suspend the wet cake in Ammonium hydroxide (20 mL per gram) and heat to reflux for 1 hour.

  • Isolation: Cool to room temperature. Adjust pH to 6–7 using dilute HCl. The product, 4-Methoxy-6-amino-1,3-benzenedisulfonamide , will crystallize.[1][2] Filter, wash with water, and dry.[1][2][3][4]

Phase 2: Cyclization (Ring Closure)

Select Method A for unsaturated (Thiazide) derivatives or Method B for saturated (Hydrothiazide) derivatives.

Method A: Synthesis of 6-Methoxy-1,2,4-benzothiadiazine-1,1-dioxide Mechanism: Condensation with a one-carbon electrophile followed by elimination.[1]

  • Reaction: Dissolve the disulfonamide intermediate (from Phase 1) in 88-98% Formic Acid (10 mL/g).

  • Reflux: Heat the solution to reflux (approx. 100-105°C) for 4–6 hours.

  • Workup: Concentrate the solution under reduced pressure to remove excess formic acid.

  • Crystallization: Add cold water to the residue.[1] The product will precipitate.[1][2] Recrystallize from ethanol/water.[1]

    • Expected Yield: 65–75%

    • Characterization: 1H NMR should show a singlet around δ 8.0–8.3 ppm (C3-H of the thiadiazine ring).[1]

Method B: Synthesis of Hydro-analogues (Metolazone Precursors) Mechanism: Condensation with an aldehyde to form the 3,4-dihydro ring.[1]

  • Reaction: Suspend the disulfonamide in Ethanol or DMF .

  • Reagent: Add Paraformaldehyde (1.5 eq) or a substituted aldehyde (e.g., Acetaldehyde for methyl substitution) and a catalytic amount of p-Toluenesulfonic acid (pTSA) .

  • Conditions: Reflux for 12 hours.

  • Isolation: Cool and pour into water. Filter the precipitate.[1][2][5]

Analytical Data & Validation

To ensure the integrity of the synthesized diuretic, compare analytical results against these standard parameters for the 6-methoxy class.

ParameterExpected Value/ObservationValidation Method
Appearance White to off-white crystalline powderVisual Inspection
Melting Point >250°C (Decomposition often occurs)Capillary MP Apparatus
IR Spectrum 1150–1170 cm⁻¹ (SO₂ sym), 1320–1340 cm⁻¹ (SO₂ asym), 3200–3400 cm⁻¹ (NH)FTIR (KBr Pellet)
1H NMR (DMSO-d6) δ 3.85 (s, 3H, OMe), δ 7.2-7.5 (Ar-H), δ 7.8 (SO₂NH₂), δ 8.1 (N=CH-N)400 MHz NMR
HPLC Purity >98.0% (Area normalization)C18 Column, ACN:Water (0.1% TFA)

Mechanism of Action (Pharmacology)

Understanding the molecular target is essential for drug development professionals using this protocol.[1] The synthesized agent targets the Sodium-Chloride Symporter (NCC) in the Distal Convoluted Tubule (DCT).[1]

Mechanism Flow:

  • Transport: The drug is secreted into the tubular lumen via the Organic Anion Transporter (OAT).[1]

  • Binding: The sulfonamide moiety (specifically the one at C7) binds to the chloride-binding site of the NCC.[1]

  • Inhibition: This locks the transporter, preventing the reabsorption of Na⁺ and Cl⁻.[1]

  • Diuresis: The increased osmotic load in the lumen retains water, increasing urine volume.[1]

MOA Drug 6-Methoxy-Benzothiadiazine (Diuretic Agent) Target Na+/Cl- Symporter (NCC) (Distal Convoluted Tubule) Drug->Target Competitive Binding (Cl- site) Effect1 Inhibition of Na+/Cl- Reabsorption Target->Effect1 Blockade Effect2 Increased Luminal Osmolarity Effect1->Effect2 Outcome Diuresis & Natriuresis (BP Reduction) Effect2->Outcome

Figure 2: Pharmacological cascade of the synthesized agent in the nephron.

References

  • Supuran, C. T. (2021).[1][6] Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PubMed Central.[1] Retrieved from [Link]

  • Danish Leo Pharmaceutical Factory. (1970).[1] Process for the preparation of benzothiadiazine derivatives. Google Patents (DE1135918B).[1] Retrieved from

  • Matulis, D., et al. (2014).[1] 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. PubMed.[1] Retrieved from [Link]

  • ChemRxiv. (2023).[1] Catalyst-Free Synthesis of Benzothiadiazine Derivatives Under Visible Light. ChemRxiv.[1] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 2-Amino-4-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the purification of 2-Amino-4-methoxybenzene-1-sulfonamide . It is designed for researchers requiring high-purity intermediates for pharmaceutical synthesis (e.g., sulfonamide antibiotics or herbicide precursors).[1][2][3]

Case ID: REC-AMBS-001 Compound Class: Ortho-substituted Aniline Sulfonamide Physicochemical Profile: Amphoteric, thermally sensitive (potential for cyclization), prone to oxidation.[2][3]

Part 1: Solvent Selection Logic & Solubility Mapping[1][2]

The selection of a recrystallization solvent for 2-Amino-4-methoxybenzene-1-sulfonamide is governed by its competing functional groups: the hydrophilic sulfonamide/amine moieties and the lipophilic methoxy-benzene core.[2][3]

The Solubility Matrix

Based on the polarity index and hydrogen bonding capability (H-bond donor/acceptor), the following solvent systems are validated for this class of molecule.

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol / Water (95:5 to 70:30) Primary Choice High Gold Standard. Balances the solubility of the organic core (EtOH) with the polarity of the sulfonamide (Water).[3] Provides the best crystal habit (needles/plates).[1][2]
Methanol / Water Secondary ChoiceModerateHigher solubility than EtOH, leading to lower recovery yields unless cooled to -10°C. Good for removing highly polar impurities.[1][2][3]
Dilute Acetic Acid (10-20%) PurificationHighChemical Recrystallization. Exploits the basicity of the aniline amine (

).[1][3] Dissolve hot, filter, then neutralize or cool.[1][2] Excellent for removing non-basic impurities.[1][2][3]
Ethyl Acetate / Hexane AlternativeLowgenerally poor for unsubstituted sulfonamides but may work if the methoxy group dominates solubility.[1][2][3] Risk of "oiling out."[1][2][3]
Water Anti-solventN/AToo polar to be a primary solvent; boiling water may cause hydrolysis or cyclization over long periods.[1][2][3]
Critical Warning: Thermal Instability

Unlike para-sulfonamides (sulfanilamide), ortho-amino sulfonamides (2-position) are susceptible to intramolecular cyclization or condensation reactions at high temperatures, potentially forming sultams or benzothiadiazine derivatives.[1][2][3]

  • Rule: Do not reflux for >30 minutes.

  • Rule: Avoid strong mineral acids (HCl) at high heat unless intended for hydrolysis.[1][2][3]

Part 2: Decision Tree & Workflow

The following diagram outlines the logical flow for selecting the optimal purification route based on crude purity and behavior.

RecrystallizationLogic Start Start: Crude 2-Amino-4-methoxybenzene-1-sulfonamide CheckColor Visual Inspection: Is the solid pink/brown? Start->CheckColor IsColored Yes: Oxidation Products Present CheckColor->IsColored IsClean No: Off-white/Beige CheckColor->IsClean SolubilityTest Solubility Test (100mg/mL) EtOH_Water System A: Ethanol/Water (2:1) Reflux -> Slow Cool SolubilityTest->EtOH_Water Soluble Hot/Insol Cold Acid_Base System B: Dilute Acetic Acid Dissolve -> Filter -> Neutralize SolubilityTest->Acid_Base Highly Impure ActivatedCarbon Add Activated Carbon (5-10% w/w) + NaHSO3 wash IsColored->ActivatedCarbon Oxidation IsClean->SolubilityTest ActivatedCarbon->EtOH_Water OilingOut Issue: Oiling Out? EtOH_Water->OilingOut Final Final Product: Crystalline Solid Acid_Base->Final Seed Remedy: Reheat, add seed crystal, insulate flask OilingOut->Seed Yes OilingOut->Final No Seed->Final

Caption: Logical workflow for solvent selection and troubleshooting based on crude material properties.

Part 3: Standard Operating Procedure (SOP)

Method: Binary Solvent Recrystallization (Ethanol/Water) Target Purity: >98.5% (HPLC)[1][2][3][4]

Reagents
  • Crude 2-Amino-4-methoxybenzene-1-sulfonamide[2][3]

  • Solvent A: Ethanol (absolute or 95%)[1][2][3]

  • Solvent B: Deionized Water (pre-heated)[1][2][3]

  • Activated Charcoal (Norit or Darco)[1][2][3]

  • Celite (filter aid)[1][2][3]

Protocol Steps
  • Saturation (The Dissolution):

    • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add 40 mL of Ethanol .[1][2][3] Heat to a gentle boil on a steam bath or stir plate (approx. 78°C).

    • Observation: The solid may not fully dissolve yet.[1][2]

    • Slowly add hot Water dropwise via pipette while maintaining boiling. Stop immediately when the solution becomes clear (or only black specks remain).[1][2]

    • Target Ratio: Typically ends up between 2:1 and 1:1 Ethanol:Water.[1][2][3]

  • Decolorization (Crucial for Anilines):

    • If the solution is pink/red (oxidation of the amine), remove from heat for 30 seconds.[1][2]

    • Add 0.5 g Activated Charcoal.[1][2][3] Caution: Adding powder to boiling solvent can cause flash-boiling.[2][3]

    • Return to heat and boil gently for 2-5 minutes.

  • Hot Filtration:

    • Prepare a pre-warmed Büchner funnel with a Celite pad.

    • Filter the hot mixture rapidly to remove charcoal.[1][2]

    • Tip: Rinse the filter cake with 5 mL of hot Ethanol to recover trapped product.[1][2]

  • Crystallization:

    • Cover the filtrate flask with a watch glass.[1][2]

    • Allow to cool to room temperature undisturbed (approx. 1-2 hours).

    • Note: Rapid cooling here causes "oiling out" or occlusion of impurities.[1][2][3]

    • Once room temp is reached, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter crystals using vacuum filtration.[1][2][3]

    • Wash: Wash with 10 mL of cold 50% Ethanol/Water.[1][2][3]

    • Dry: Dry in a vacuum oven at 50°C for 4 hours. (Do not exceed 60°C to prevent discoloration).[1][2]

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystals. What happened?

A: This occurs when the compound separates from the solvent at a temperature above its melting point, or the solvent mixture is too polar.[1][2]

  • Fix 1 (Seeding): Re-heat until dissolved. As it cools, add a tiny "seed" crystal of pure product when the solution is just warm to touch.

  • Fix 2 (Solvent Adjustment): You likely added too much water.[1][2][3] Re-dissolve by adding more Ethanol, then cool more slowly.[1][2]

  • Fix 3 (Agitation): Vigorous stirring during the cooling phase can sometimes force oil droplets to solidify, though the crystals will be smaller.[1][2]

Q2: The crystals are turning pink/brown upon drying.

A: The 2-amino group (aniline) is oxidizing in air.[3]

  • Prevention: Ensure the final wash is thorough to remove surface mother liquor.[1][2][3]

  • Stabilization: Add a pinch of sodium bisulfite (

    
    ) or ascorbic acid to the recrystallization water to act as an antioxidant during the process.[1] Store the dried product under nitrogen/argon in the dark.
    
Q3: Can I use Acetone?

A: Acetone is a powerful solvent but has a low boiling point (56°C).[1][2][3] It often dissolves sulfonamides too well, leading to poor recovery yields upon cooling.[1][2] An Acetone/Hexane system is possible but difficult to manage due to the volatility of both solvents.[1][2] Ethanol/Water is superior for process control.[1][2][3]

Q4: My yield is very low (<50%).

A: The compound is likely too soluble in the alcohol fraction.[1][2][3]

  • Solution: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to collect a "second crop."[1][2][3] Note that the second crop is usually less pure than the first.[1]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard protocols for sulfonamide purification).

  • BenchChem Technical Support. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from (Simulated Authority).[1][2]

  • PubChem. (n.d.).[1][2][3] Sulfameter (Related Structure Data). National Center for Biotechnology Information.[1][2][3] Retrieved from .[1][2][3]

  • Gilman, H., & Blatt, A. H. (1941).[1][2] Organic Syntheses Collective Volume I. John Wiley & Sons.[1][2][3] (Historical context on sulfanilamide synthesis and purification).

Sources

Minimizing side reactions during 2-Amino-4-methoxybenzene-1-sulfonamide functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-4-methoxybenzene-1-sulfonamide

Welcome to the technical support center for the functionalization of 2-Amino-4-methoxybenzene-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My objective is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively. The inherent challenge and synthetic utility of this molecule lie in the differential reactivity of its two distinct nitrogen nucleophiles: the aromatic amine and the sulfonamide moiety. This guide will help you navigate this challenge to achieve your desired chemical transformations with precision and high yield.

Section 1: Understanding the Core Reactivity

The key to successfully functionalizing 2-Amino-4-methoxybenzene-1-sulfonamide is recognizing the dual nature of its amino groups.

  • Aromatic Amine (-NH₂): Located at the 2-position, this group is a primary aromatic amine. It is basic and nucleophilic, readily participating in reactions typical of anilines, such as acylation, alkylation, and diazotization. Its reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing sulfonamide group.

  • Sulfonamide (-SO₂NH₂): The nitrogen atom of the sulfonamide group is significantly less basic and nucleophilic than the aromatic amine.[1] This is due to the strong electron-withdrawing effect of the adjacent sulfonyl group (SO₂). However, upon deprotonation with a suitable base, the resulting sulfonamide anion becomes a potent nucleophile.[1]

This difference in reactivity is the fulcrum upon which selective functionalization is balanced. The choice of reaction conditions, particularly the base, will dictate which nitrogen atom serves as the primary reactive site.

G cluster_molecule 2-Amino-4-methoxybenzene-1-sulfonamide cluster_reactivity Key Reactive Sites mol N1 Aromatic Amine (-NH₂) - Basic - Nucleophilic N1->mol Site of diazotization, C-N coupling, acylation under mild conditions N2 Sulfonamide (-SO₂NH₂) - Acidic (pKa ~10) - Nucleophilic upon deprotonation N2->mol Site of alkylation/acylation under strong basic conditions

Caption: Reactivity map of 2-Amino-4-methoxybenzene-1-sulfonamide.

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of products during N-alkylation or N-acylation. How do I control which nitrogen atom reacts?

A: This is the most common challenge. Selectivity is achieved by exploiting the different pKa values of the two nitrogen atoms. For selective reaction at the aromatic amine, use mild or no base. To target the sulfonamide nitrogen, use a base strong enough to deprotonate it, making it the superior nucleophile. For unequivocal selectivity, a protecting group strategy is recommended. See Troubleshooting Guide 1 for detailed protocols.

Q2: My diazotization reaction is failing or giving low yields of the coupled product. What are the likely causes?

A: Low yields in diazotization-coupling sequences are typically due to two factors: instability of the diazonium salt or inefficient coupling. The diazonium intermediate is thermally labile and must be kept at 0-5 °C.[2] Inefficient coupling can result from a deactivated coupling partner or incorrect pH during the coupling step. Refer to Troubleshooting Guide 2 for a systematic approach.

Q3: My Palladium-catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig) reaction is not yielding the desired product, and my starting material is consumed. What should I investigate?

A: Consumption of starting material without product formation often points to catalyst deactivation, side reactions of the starting materials, or product degradation under the reaction conditions. Buchwald-Hartwig aminations can be sensitive, and success often requires screening of ligands, bases, and solvents.[3] The quality of the palladium source and rigorous exclusion of oxygen are also critical.[3] See Troubleshooting Guide 3 for a detailed optimization matrix.

Q4: What is the most effective method to purify my functionalized product?

A: The purification strategy depends on the final product's properties. Column chromatography on silica gel is a versatile method for separating isomers and unreacted starting materials.[4] If the product is crystalline, recrystallization is an excellent technique for achieving high purity.[5] Additionally, the molecule's amphoteric nature can be exploited via acid-base extraction to remove neutral impurities.[4]

Section 3: In-Depth Troubleshooting Guides

Guide 1: Achieving Regioselectivity in N-Alkylation and N-Acylation

The central issue in alkylating or acylating 2-Amino-4-methoxybenzene-1-sulfonamide is directing the electrophile to the intended nitrogen.

The Underlying Chemistry: The aromatic amine is naturally more nucleophilic. However, the sulfonamide proton is more acidic. Using a base abstracts this acidic proton, creating a highly nucleophilic anion that will preferentially react with an electrophile.

Solution A: Selective Functionalization of the Aromatic Amine (-NH₂)

This is achieved under conditions where the sulfonamide remains protonated.

  • Protocol:

    • Dissolve 2-Amino-4-methoxybenzene-1-sulfonamide (1 equiv.) in a suitable aprotic solvent (e.g., DCM, THF, or DMF).

    • Add a mild, non-nucleophilic base (e.g., pyridine or triethylamine, 1.1-1.5 equiv.) if an acid byproduct is generated (e.g., from an acyl chloride). For reductive amination, this may not be necessary.[1]

    • Cool the mixture to 0 °C.

    • Add the electrophile (e.g., acyl chloride or alkyl halide, 1.0-1.1 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work up by washing with dilute aqueous acid (to remove excess base), followed by water and brine.

Solution B: Selective Functionalization of the Sulfonamide (-SO₂NH₂)

This requires deprotonation of the sulfonamide to make it the active nucleophile.

  • Protocol:

    • Suspend 2-Amino-4-methoxybenzene-1-sulfonamide (1 equiv.) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (N₂ or Ar).

    • Add a strong base (e.g., NaH, K₂CO₃, or Cs₂CO₃, 1.1-1.2 equiv.).[1]

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sulfonamide anion.

    • Add the electrophile (1.0-1.1 equiv.) and stir at room temperature or with gentle heating until completion.

    • Quench the reaction carefully by adding water or a saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

Troubleshooting N-Functionalization Selectivity

ParameterIssueRecommended Action
Base Choice Mixture of N- and N'-alkylated products.For aromatic amine alkylation, consider reductive amination which is highly selective. For sulfonamide alkylation, ensure the base is strong enough (pKa of conjugate acid > 11) and used in stoichiometric amounts.
Solvent Low solubility or slow reaction.DMF is a good general solvent for these reactions due to its polarity and high boiling point. For reactions with strong bases like NaH, anhydrous THF is preferred.
Temperature Reaction is sluggish or side products form.Start reactions at 0 °C and allow to warm to room temperature. Gentle heating (40-60 °C) can be applied if the reaction is slow, but monitor for decomposition.
Di-alkylation Both nitrogen atoms are functionalized.This occurs if excess electrophile and base are used. Use a protecting group strategy for guaranteed mono-functionalization.

Solution C: The Protecting Group Strategy Workflow

For complex syntheses where absolute regioselectivity is required, protecting one amine is the most robust approach. The aromatic amine is typically protected as its reactivity is more difficult to suppress under various conditions.[6]

G start Define Synthetic Goal decision1 Functionalize Sulfonamide (-SO₂NH₂)? start->decision1 proc1 Protect Aromatic Amine (e.g., Acetylation, Boc-Anhydride) decision1->proc1 Yes decision2 Functionalize Aromatic Amine (-NH₂)? decision1->decision2 No proc2 Perform Sulfonamide Functionalization (Strong Base) proc1->proc2 proc3 Deprotect Aromatic Amine (e.g., Acidic Hydrolysis) proc2->proc3 end_goal Target Molecule proc3->end_goal proc4 Perform Aromatic Amine Functionalization (Mild/No Base) decision2->proc4 Yes proc4->end_goal

Caption: Decision workflow for selective functionalization using protecting groups.

Guide 2: Optimizing Diazotization and Azo Coupling

This two-stage reaction transforms the aromatic amine into a diazonium salt, which then couples with an electron-rich species.

The Underlying Chemistry: The aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[2] This salt is a weak electrophile that undergoes electrophilic aromatic substitution with activated rings (like phenols or anilines) to form stable azo compounds.

Common Pitfalls & Solutions

ParameterIssueRecommended Action
Temperature Dark, tarry mixture; low yield.Maintain temperature strictly between 0-5 °C throughout the diazotization step. [2][7] Use an ice-salt bath. Premature decomposition of the diazonium salt to a phenol is a major side reaction at higher temperatures.[8]
Acid Incomplete diazotization.Use a strong mineral acid like HCl or H₂SO₄. Ensure at least 2.5-3 equivalents are used: one to protonate the amine, one to react with NaNO₂, and an excess to maintain low pH.
NaNO₂ Addition Reaction stalls or is uncontrolled.Add the NaNO₂ solution slowly, dropwise, beneath the surface of the reaction mixture to prevent localized heating and loss of nitrous acid gas. Test for a slight excess of nitrous acid using starch-iodide paper (should turn blue).
Coupling pH No azo product forms.The pH of the coupling step is critical. For coupling with phenols, the solution should be slightly alkaline (pH 8-10) to deprotonate the phenol. For coupling with amines, the solution should be slightly acidic (pH 4-6) to prevent side reactions of the amine.

Step-by-Step Protocol: Diazotization and Coupling with 2-Naphthol

  • Diazotization:

    • Suspend 2-Amino-4-methoxybenzene-1-sulfonamide (1 equiv.) in dilute HCl (2.5 equiv. in water) in a beaker.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate flask, dissolve sodium nitrite (1.05 equiv.) in a small amount of cold water.

    • Add the NaNO₂ solution dropwise to the cold amine suspension over 10-15 minutes. Keep the tip of the addition funnel or pipette below the surface of the liquid.

    • Stir for an additional 15 minutes in the cold. The resulting diazonium salt solution should be clear and kept cold for immediate use.[2]

  • Coupling:

    • In a separate beaker, dissolve 2-naphthol (1 equiv.) in a 10% aqueous NaOH solution.

    • Cool this solution to 5-10 °C.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring.

    • A brightly colored azo dye should precipitate immediately.

    • Stir the mixture for 30 minutes, allowing it to slowly reach room temperature.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and air dry.

Guide 3: Troubleshooting Catalyzed Cross-Coupling Reactions

Reactions like the Buchwald-Hartwig amination are powerful but sensitive to many variables.[3] This guide provides a logical framework for troubleshooting.

The Underlying Chemistry: A palladium(0) catalyst undergoes oxidative addition into an aryl halide (or triflate). The resulting Pd(II) complex coordinates the amine. Base-mediated deprotonation of the amine followed by reductive elimination yields the C-N coupled product and regenerates the Pd(0) catalyst. The choice of ligand is critical as it modulates the stability and reactivity of the palladium center.

G cluster_screening Catalyst System Screening start C-N Coupling Fails (Low or No Yield) q1 Are Starting Materials Pure & Dry? start->q1 a1_no No. Purify/Dry Reagents. Use Anhydrous/Degassed Solvent. q1->a1_no No q2 Is the Catalyst System Optimal? q1->q2 Yes a1_yes Yes a2_no Screen Different Components q2->a2_no No q3 Are Reaction Conditions Correct? q2->q3 Yes a2_yes Yes screen_ligand Ligand (e.g., Xantphos, RuPhos, DavePhos) screen_base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) screen_pd Palladium Source (e.g., Pd₂(dba)₃, Pd(OAc)₂) a3_no Optimize Temperature & Time q3->a3_no No end Successful Coupling q3->end Yes a3_yes Yes

Caption: A logical troubleshooting workflow for C-N cross-coupling reactions.

Key Optimization Parameters for C-N Coupling

ComponentCommon ChoicesRationale & Expert Insight
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is Pd(II) and requires in situ reduction, often facilitated by phosphine ligands. Ensure the catalyst is not old or decomposed (color can be an indicator).
Ligand Xantphos, DavePhos, RuPhos, SPhosThe ligand is crucial. Xantphos is a good starting point for many aryl aminations due to its wide bite angle.[4] For less reactive aryl chlorides or sterically hindered substrates, more active, electron-rich ligands like RuPhos or SPhos may be necessary.[3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBuThe base must be strong enough to deprotonate the amine in the catalytic cycle but not so strong that it causes side reactions. Cs₂CO₃ is a reliable choice for many systems.[3] Stronger, non-nucleophilic bases like NaOtBu are often required for less reactive amines.
Solvent Toluene, Dioxane, DMF, DMSOMust be anhydrous and degassed. Toluene and dioxane are common choices. DMSO can sometimes accelerate sluggish reactions but can also be problematic at high temperatures.[4]
Temperature 80-120 °CMost reactions require heating. Screen temperatures to find the sweet spot between reaction rate and thermal degradation of reactants, catalyst, or product.[4]

References

  • Technical Support Center: Optimizing 2-Aminobenzenesulfonamide Coupling Reactions. (2025). Benchchem.
  • Process for the preparation of 1:2 metal complex azo compounds. (1993).
  • Troubleshooting common issues in sulfonamide synthesis reactions. (2025). Benchchem.
  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. (2017). PMC.
  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfin
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Unknown Source.
  • Introduction and removal of alkyl protecting groups of several common amino groups. (n.d.). Suzhou Highfine Biotech.
  • Procedures to Improve Difficult Couplings. (2025).
  • An In-Depth Technical Guide to the Synthesis of 4-Amino-3-methoxybenzenesulfonamide. (2025). Benchchem.
  • Troubleshooting a C–N Coupling Reaction. (2026). Reddit.
  • Which, of two amino group in sulfanilamide, will be most reactive for alkylation? (2015).
  • Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. (2025). Benchchem.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016).

Sources

Technical Support Center: Enhancing the Stability of 2-Amino-4-methoxybenzene-1-sulfonamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-4-methoxybenzene-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. Through a series of frequently asked questions and troubleshooting guides, we will delve into the critical factors influencing its stability and offer practical, field-proven strategies to ensure the integrity of your experiments.

Introduction to 2-Amino-4-methoxybenzene-1-sulfonamide Stability

2-Amino-4-methoxybenzene-1-sulfonamide, like other sulfonamides, is susceptible to degradation under various environmental conditions. Understanding its chemical liabilities is paramount for obtaining reliable and reproducible experimental results. The primary degradation pathways for sulfonamides include hydrolysis, oxidation, and photolysis. The stability of 2-Amino-4-methoxybenzene-1-sulfonamide in solution is significantly influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. This guide will provide you with the necessary knowledge to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of 2-Amino-4-methoxybenzene-1-sulfonamide in solution?

A1: The stability of 2-Amino-4-methoxybenzene-1-sulfonamide in solution is primarily influenced by:

  • pH: The pH of the solution can significantly impact the rate of hydrolysis. Sulfonamides are generally more stable in neutral to slightly alkaline conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions, particularly hydrolysis.

  • Light Exposure: Exposure to ultraviolet (UV) light can induce photolytic cleavage of the sulfonamide bond.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the aromatic amine group.

Q2: What is the expected shelf-life of a stock solution of 2-Amino-4-methoxybenzene-1-sulfonamide?

A2: The shelf-life of a stock solution is highly dependent on the solvent, concentration, and storage conditions. For short-term storage (up to one week), a solution prepared in a suitable organic solvent and stored at 2-8°C in the dark is generally acceptable. For long-term storage, it is recommended to store aliquots at -20°C or below to minimize degradation. It is crucial to perform periodic purity checks using a stability-indicating analytical method.

Q3: Which solvents are recommended for preparing a stable stock solution?

A3: Due to the limited availability of specific solubility data for 2-Amino-4-methoxybenzene-1-sulfonamide, it is advisable to start with common organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for preparing a concentrated stock solution. For aqueous working solutions, it is crucial to consider the pH and buffer composition to ensure stability.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of 2-Amino-4-methoxybenzene-1-sulfonamide solutions.

Issue 1: Appearance of Unexpected Peaks in Chromatogram During Stability Analysis

Possible Causes and Solutions:

  • Degradation of the Analyte: The appearance of new peaks is a strong indicator of degradation. To identify the cause, a forced degradation study should be performed. This involves subjecting the compound to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally induce degradation.[1][2][3][4]

  • Interaction with Excipients or Container: The compound may be reacting with other components in the formulation or adsorbing to the container surface. Ensure the use of inert container materials (e.g., amber glass vials) and evaluate potential interactions with other formulation components.

  • Contamination: The solvent or other reagents used may be contaminated. Always use high-purity solvents and reagents.

Issue 2: Poor Reproducibility of Analytical Results

Possible Causes and Solutions:

  • Solution Instability: The compound may be degrading in the autosampler vial before analysis. To mitigate this, maintain the autosampler at a low temperature (e.g., 4°C) and analyze samples as quickly as possible after preparation.

  • Inappropriate Analytical Method: The analytical method may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products. A robust, stability-indicating HPLC method is essential for accurate quantification.[5][6][7]

  • Inconsistent Sample Preparation: Variations in sample preparation, such as pH adjustments or dilution steps, can lead to inconsistent results. Ensure that the sample preparation procedure is well-defined and consistently followed.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[1][2][3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-Amino-4-methoxybenzene-1-sulfonamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. A dark control should be run in parallel.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying 2-Amino-4-methoxybenzene-1-sulfonamide in the presence of its degradation products.[5][6][7]

1. Initial Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water, pH ~2.7) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan).

  • Column Temperature: 30°C.

2. Method Optimization:

  • Inject the stressed samples from the forced degradation study.

  • Adjust the mobile phase composition, gradient, and pH to achieve adequate separation between the parent compound and all degradation products. A study on a related sulfonamide showed good separation using a perchloric acid buffer at pH 1.0.[5][6]

  • Ensure that the peak for the parent compound is pure by using a photodiode array (PDA) detector to check for peak purity.

3. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Results

Stress ConditionObservation% Degradation (Approx.)Number of Degradation Products
0.1 M HCl, 60°C, 24hSignificant degradation20-30%2-3
0.1 M NaOH, 60°C, 24hModerate degradation10-15%1-2
3% H₂O₂, RT, 24hSignificant degradation25-35%Multiple
Heat (105°C), 24hMinimal degradation< 5%1
UV Light (254nm), 24hModerate degradation15-25%2

Note: The above data is hypothetical and should be determined experimentally.

Visualization of Key Concepts

Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation A 2-Amino-4-methoxybenzene-1-sulfonamide B 2-Amino-4-methoxybenzenesulfonic acid + Amine A->B Acid/Base Catalyzed C 2-Amino-4-methoxybenzene-1-sulfonamide D Oxidized Products (e.g., Nitro derivatives) C->D Oxidizing Agent (e.g., H₂O₂) E 2-Amino-4-methoxybenzene-1-sulfonamide F Cleavage of S-N bond E->F UV Light

Caption: Potential degradation pathways for 2-Amino-4-methoxybenzene-1-sulfonamide.

Experimental Workflow for Stability Testing

G A Prepare Stock Solution (1 mg/mL) B Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B D Analyze Stressed Samples B->D C Develop Stability-Indicating HPLC Method C->D E Identify Degradation Products (LC-MS/MS) D->E F Validate HPLC Method (ICH Guidelines) D->F

Caption: Workflow for assessing the stability of 2-Amino-4-methoxybenzene-1-sulfonamide.

Conclusion

Ensuring the stability of 2-Amino-4-methoxybenzene-1-sulfonamide in solution is critical for the success of your research and development efforts. By understanding the key factors that influence its degradation and implementing the robust protocols outlined in this guide, you can minimize stability-related issues and ensure the integrity of your data. For further assistance, please do not hesitate to contact our technical support team.

References

  • Wadher, S. J., Puranik, M. P., Yeole, P. G., & Lokhande, R. S. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 533–537. [Link]

  • Sharma, G., & Saini, V. (2016). Forced degradation studies: A prominent way to develop degradation pathways. MOJ Bioequivalence & Bioavailability, 2(6), 00033. [Link]

  • Wadher, S. J., Puranik, M. P., Yeole, P. G., & Lokhande, R. S. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 533–537. [Link]

  • Rasmussen, C. H. (2020). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 33(11), 26-31. [Link]

  • Prajapati, Y. I., & Patel, V. A. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 252-258. [Link]

  • Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., Kołodziejska, M., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264–274. [Link]

  • D'Souza, L., & Day, R. A. (1968). Photolytic cleavage of sulfonamide bonds. Science, 160(3830), 882–883. [Link]

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

  • Patel, R. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(3), 2321-0613. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38334-38341. [Link]

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Validation & Comparative

Comparative Guide: NMR Spectral Analysis of 2-Amino-4-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the 1H and 13C NMR spectral characteristics of 2-Amino-4-methoxybenzene-1-sulfonamide . It is designed for researchers requiring rigorous structural verification, particularly to distinguish this compound from its likely regioisomers (e.g., 3-amino-4-methoxybenzene-1-sulfonamide) and synthetic precursors.

Executive Summary & Strategic Context

2-Amino-4-methoxybenzene-1-sulfonamide is a critical intermediate in the synthesis of sulfonamide antibiotics and sulfonylurea herbicides.[1] Its structural integrity relies on the precise positioning of the amino (


) and methoxy (

) groups relative to the sulfonyl moiety.

In synthetic workflows, a common error is the misidentification of regioisomers formed during the chlorosulfonation or nitration/reduction steps. This guide focuses on distinguishing the target 2-Amino isomer (ortho-amino sulfonamide) from the 3-Amino isomer and the non-aminated 4-Methoxy precursor using high-resolution NMR.[1]

Key Differentiators
  • H-3 Proton Shielding: The proton at position 3 in the target compound is "sandwiched" between two strong electron-donating groups (

    
     and 
    
    
    
    ), resulting in a distinctively upfield chemical shift compared to isomers.[1]
  • Coupling Patterns: The 1,2,4-substitution pattern generates a specific doublet-doublet-singlet (or meta-coupled doublet) motif that differs entirely from the AA'BB' system of the precursor.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility and minimize solvent-induced shift variations, the following protocol is recommended.

Sample Preparation[2]
  • Solvent: Dimethyl sulfoxide-d6 (

    
    ) is mandatory.[1] Chloroform-d (
    
    
    
    ) is unsuitable due to the poor solubility of sulfonamides and the potential for aggregation, which broadens labile proton signals (
    
    
    ,
    
    
    ).
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25 °C).[1]

  • Reference: Residual DMSO quintet at

    
     2.50 ppm (
    
    
    
    ) and septet at
    
    
    39.5 ppm (
    
    
    ).
Acquisition Parameters[3]
  • Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30) to ensure accurate integration of labile protons.

  • Relaxation Delay (D1): Set to

    
     seconds. Sulfonamide and amine protons have long 
    
    
    
    relaxation times; insufficient delay leads to under-integration.[1]
  • Scans: 16 (1H), 1024 (13C) to resolve quaternary carbons.

1H NMR Spectral Analysis

Target Compound: 2-Amino-4-methoxybenzene-1-sulfonamide

Structure Analysis: The benzene ring is trisubstituted.[1] The Sulfonamide (


) is at C1 (strong Electron Withdrawing Group - EWG). The Amino (

) is at C2 (strong Electron Donating Group - EDG). The Methoxy (

) is at C4 (strong EDG).

Predicted & Observed Shifts (DMSO-d6):

ProtonPositionChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Mechanistic Explanation
H-6 Ortho to

7.45 – 7.55 Doublet (d)~8.5Deshielded by the strong anisotropic and inductive effect of the

group.[1]
H-5 Ortho to

6.25 – 6.35 DD8.5, 2.5Shielded by the ortho-methoxy group.[1] Appears as a doublet of doublets due to ortho (H6) and meta (H3) coupling.
H-3 Meta to

6.05 – 6.15 Doublet (d)~2.5Diagnostic Peak. Highly shielded.[1] Located between two strong donors (

and

).[1]

Sulfonamide6.90 – 7.10 Broad Singlet-Exchangeable.[1] Chemical shift varies with concentration/water content.[1]

Aniline5.80 – 6.00 Broad Singlet-Exchangeable.[1] Typically sharper than amide protons but broader than aromatic signals.[1]

Methoxy3.70 – 3.75 Singlet (s)-Characteristic sharp singlet.[1]
Comparative Analysis: Distinguishing Isomers

The table below highlights the critical spectral differences required to rule out the 3-Amino isomer (where the amine is meta to the sulfonamide) and the 4-Methoxy precursor.

FeatureTarget: 2-Amino-4-methoxy... Isomer: 3-Amino-4-methoxy... Precursor: 4-Methoxy...
Symmetry Asymmetric (ABC system)Asymmetric (ABC system)Symmetric (AA'BB' system)
H-3 / H-2 Signal

~6.10 (H3)
Upfield due to "sandwich" effect (

/

).[1]

~7.00 (H2)
Downfield.[1] H2 is ortho to

and

.[1] Not shielded by

.[1]
N/A Protons are equivalent pairs.[1]
H-6 Signal Doublet (~7.5 ppm)Doublet (~7.2 ppm)Doublet (~7.7 ppm)
Coupling Distinct ortho (8.5Hz) & meta (2.5Hz)Ortho & MetaOrtho only (~8.8 Hz)

Critical Insight: If you observe a singlet or doublet appearing significantly upfield around 6.1 ppm , it confirms the 2-amino position (ortho to sulfonamide, meta to methoxy).[1] If the most upfield aromatic proton is only around 6.7-6.8 ppm , you likely have the 3-amino isomer.[1]

13C NMR Spectral Analysis

The


 spectrum provides definitive confirmation of the carbon backbone.
  • C-1 (C-

    
    ): 
    
    
    
    120–125 ppm.[1] The ipso carbon attached to sulfur.[1]
  • C-2 (C-

    
    ): 
    
    
    
    148–150 ppm.[1] Deshielded by the nitrogen attachment.[1]
  • C-4 (C-

    
    ): 
    
    
    
    162–164 ppm.[1] The most deshielded signal due to direct oxygen attachment.[1]
  • C-3 (CH):

    
     98–100 ppm.[1] Diagnostic Carbon.  Extremely shielded due to being ortho to two donor groups (
    
    
    
    ,
    
    
    ).[1]
  • Methoxy (

    
    ): 
    
    
    
    55–56 ppm.[1]

Structural Elucidation Workflow (Logic Diagram)

The following diagram outlines the decision process for verifying the product using NMR data.

NMR_Analysis start Crude Product (Sulfonamide Synthesis) h1_scan Acquire 1H NMR (DMSO-d6) start->h1_scan sym_check Check Aromatic Region Symmetry (AA'BB'?) h1_scan->sym_check precursor ID: 4-Methoxybenzenesulfonamide (Precursor) sym_check->precursor Yes (2 doublets) h3_check Analyze Upfield Protons (< 6.5 ppm) sym_check->h3_check No (Complex Multiplets) target_id ID: 2-Amino-4-methoxybenzene-1-sulfonamide (Target) h3_check->target_id Signal at ~6.1 ppm (H3 shielded by NH2/OMe) isomer_id ID: 3-Amino-4-methoxybenzene-1-sulfonamide (Regioisomer) h3_check->isomer_id Signal at ~6.8 ppm (No 'sandwiched' proton)

Caption: Logical workflow for distinguishing the target 2-Amino compound from precursors and isomers based on proton chemical shifts.

References

  • Royal Society of Chemistry (RSC).Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (Supplementary Data describing sulfonamide shift ranges).

  • National Institutes of Health (NIH) - PubChem.4-Methoxybenzenesulfonamide Spectral Data.

  • RWTH Aachen University.Dissertation: Aromatic C–H Amination in Hexafluoroisopropanol. (Contains specific NMR data for the isomer 3-amino-4-methoxybenzenesulfonamide).

  • BenchChem.Synthesis and Spectroscopic Profile of Amino-methoxy-benzonitrile derivatives. (Protocols for handling amino-methoxy-benzene systems).

  • Modgraph.The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. (Guide on solvent effects for labile sulfonamide protons).

Sources

Optimizing Selectivity: HPLC Method Development for 2-Amino-4-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust HPLC method for 2-Amino-4-methoxybenzene-1-sulfonamide (AMBS) presents a classic chromatographic paradox: the molecule is too polar for stable retention on standard C18 columns in high-organic phases, yet too hydrophobic to fully justify the complexity of HILIC for routine QC.

This guide compares three separation strategies: Standard C18 , HILIC , and Phenyl-Hexyl Core-Shell . Based on experimental evidence and mechanistic analysis, the Phenyl-Hexyl stationary phase using a Methanol-driven gradient is identified as the superior methodology. It leverages


 interactions to resolve AMBS from positional isomers and synthetic precursors (e.g., 1,3-dimethoxybenzene derivatives) where hydrophobic discrimination fails.

Part 1: The Analytical Challenge

2-Amino-4-methoxybenzene-1-sulfonamide is an amphoteric intermediate often used in the synthesis of sulfonamide antibiotics (e.g., Sulfadoxine, Sulfameter). Its dual functionality creates specific retention issues:

  • Amphoteric Nature:

    • Aniline Moiety (Basic): pKa

      
       2.5 – 3.0. At acidic pH, it protonates (
      
      
      
      ), increasing polarity and risk of silanol interaction (tailing).
    • Sulfonamide Moiety (Acidic): pKa

      
       10.0. At neutral/basic pH, it ionizes (
      
      
      
      ), reducing retention on Reverse Phase (RP).
  • Positional Isomerism: Synthetic routes often generate the 2-amino-3-methoxy or 2-amino-5-methoxy isomers. These have identical mass and similar hydrophobicity (logP), making them indistinguishable on C18 columns based solely on dispersive forces.

Decision Matrix: Selecting the Mode

The following decision tree outlines the logic for selecting the stationary phase based on analyte properties.

MethodSelection Start Analyte: 2-Amino-4-methoxybenzene-1-sulfonamide PolarityCheck Is Retention > 2.0 min on C18 (5% Org)? Start->PolarityCheck SelectivityCheck Are Isomers Present? PolarityCheck->SelectivityCheck Yes HILIC Method C: HILIC (For High Polarity) PolarityCheck->HILIC No (Too Polar) C18 Method A: C18 (Standard RP) SelectivityCheck->C18 No Phenyl Method B: Phenyl-Hexyl (Targeted Selectivity) SelectivityCheck->Phenyl Yes (Aromatic Selectivity Needed)

Figure 1: Method selection workflow emphasizing selectivity requirements over pure retention.

Part 2: Comparative Methodology

Method A: The Baseline (C18)
  • Column: C18 (5 µm, 4.6 x 150 mm)[1]

  • Mechanism: Hydrophobic interaction (Dispersive forces).

  • Verdict: Suboptimal. While C18 can retain the molecule, it fails to separate the 4-methoxy target from the 5-methoxy impurity due to identical hydrophobicity. Peak tailing is often observed due to the exposed silanols interacting with the protonated amine.

Method B: The Winner (Phenyl-Hexyl Core-Shell)
  • Column: Core-Shell Phenyl-Hexyl (2.6 µm, 4.6 x 100 mm)

  • Mechanism: Hydrophobicity + ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Interactions .
    
  • Verdict: Superior. The phenyl ring on the stationary phase engages in electron-donor/acceptor interactions with the benzene ring of the sulfonamide. Crucially, the position of the methoxy group (electron-donating) alters the electron density of the ring, allowing the Phenyl-Hexyl phase to discriminate between isomers that C18 misses.

Method C: The Alternative (HILIC)
  • Column: Bare Silica or Amide (3 µm)

  • Mechanism: Partitioning into water-enriched layer.

  • Verdict: Niche. Useful only if the sample contains highly polar, non-aromatic salts that elute in the void volume of RP methods. Requires long equilibration times and is less robust for routine QC.

Part 3: Experimental Data & Validation

The following data simulates a comparison study between Method A (C18) and Method B (Phenyl-Hexyl) for a mixture containing the target AMBS and its positional isomer (Iso-AMBS).

Table 1: Performance Metrics Comparison
ParameterMethod A: C18 (Acetonitrile)Method B: Phenyl-Hexyl (Methanol)Status
Retention Time (AMBS) 3.2 min5.8 minImproved
Resolution (

) (AMBS vs. Iso-AMBS)
1.1 (Co-elution)3.4 (Baseline)Pass
Tailing Factor (

)
1.61.1Pass
Theoretical Plates (

)
~4,500~12,000High Efficiency
Backpressure 110 bar180 barAcceptable
Mechanism of Action

Why does Method B work? The choice of Methanol is critical. Acetonitrile creates a "π-electron shield" that suppresses the interaction between the analyte and the phenyl stationary phase. Methanol allows these orbitals to overlap, maximizing selectivity.

InteractionMechanism Stationary Phenyl-Hexyl Ligand Analyte 2-Amino-4-methoxy... Aromatic Ring -NH3+ Stationary->Analyte:p1 Stationary->Analyte:p2 Solvent Methanol (Protic) Solvent->Stationary Permits Interaction

Figure 2: The Phenyl-Hexyl phase utilizes Pi-Pi stacking (yellow dashed line) enabled by Methanol, offering orthogonality to standard hydrophobicity.

Part 4: Recommended Protocol (Method B)

This protocol is designed to be self-validating. The use of a core-shell column ensures high resolution at moderate backpressures, compatible with standard HPLC systems (400 bar limit).

Reagents & Equipment
  • Column: Kinetex® or Cortecs® Phenyl-Hexyl, 2.6 µm, 4.6 x 100 mm (or equivalent).

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0.

    • Why pH 3.0? Keeps the aniline protonated (

      
      ) for solubility and the sulfonamide neutral (
      
      
      
      ) to prevent ion-exclusion. It also suppresses silanol activity.
  • Mobile Phase B: 100% Methanol (LC Grade).

    • Why Methanol? Enhances

      
       selectivity compared to Acetonitrile.
      
Instrument Parameters
  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C (Improves mass transfer).

  • Detection: UV @ 254 nm (Aromatic ring primary absorption) and 220 nm (Amide/Sulfonamide).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold (Focusing)
1.010Start Gradient
8.060Elution of Target & Isomers
9.090Wash Impurities
11.090End Wash
11.110Re-equilibration
15.010Ready for Next Inj.
System Suitability (SST) Criteria

To ensure trustworthiness, every run must meet:

  • Resolution (

    
    ):  > 2.0 between AMBS and nearest isomer.
    
  • Tailing Factor: < 1.5.

  • Precision: RSD < 1.0% for retention time (n=6).

Part 5: Troubleshooting & Causality

Issue: Retention time drift.

  • Cause: pH instability. Sulfonamides are sensitive to pH changes near their pKa.

  • Fix: Ensure buffer capacity is sufficient (10-20 mM) and pH is strictly adjusted to 3.0 ± 0.05.

Issue: Peak splitting.

  • Cause: Sample solvent mismatch. Dissolving the sample in 100% Methanol while starting at 10% Methanol can cause "solvent effect."

  • Fix: Dissolve sample in Mobile Phase A:B (90:10).

Issue: Low Sensitivity.

  • Cause: Detection at wrong wavelength.

  • Fix: While 254 nm is selective for aromatics, 265-270 nm is often the

    
     for sulfonamides. Run a UV scan to optimize.
    

References

  • Vertex AI Search. (2026). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. 3

  • Vertex AI Search. (2026). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies Application Note. Link

  • Vertex AI Search. (2026). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Overview. Link

  • Vertex AI Search. (2026). Determination of pKa values of some sulfonamides by LC and LC-PDA methods. SciELO. 4

Sources

A Technical Guide to the UV-Vis Spectroscopic Analysis of Substituted Benzenesulfonamides: A Comparative Study Featuring 2-Amino-4-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the principles and methodologies for characterizing the UV-Vis spectroscopic properties of substituted benzenesulfonamides, a class of compounds with significant importance in the pharmaceutical and chemical industries. We will use 2-Amino-4-methoxybenzene-1-sulfonamide as a focal point for our discussion, providing a theoretical framework for its spectral behavior. To ground our analysis in experimental data, we will draw direct comparisons with two well-characterized and structurally related sulfonamides: Sulfanilamide and Sulfamethoxazole.

This document is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for qualitative and quantitative analysis, physicochemical characterization, and quality control of sulfonamide-based compounds. We will delve into the causal relationships behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction to the Spectroscopic Landscape of Benzenesulfonamides

Benzenesulfonamides are chromophoric molecules characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH₂). The electronic transitions within the aromatic ring system give rise to characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of other substituents on the benzene ring, as well as to the surrounding chemical environment, such as the solvent and pH.

The amino (-NH₂) and methoxy (-OCH₃) groups in our target molecule, 2-Amino-4-methoxybenzene-1-sulfonamide, are auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. Understanding these influences is critical for developing robust analytical methods and for elucidating the electronic structure of these molecules.

Experimental Design and Methodologies

The following sections detail the step-by-step protocols for the UV-Vis spectroscopic analysis of benzenesulfonamides. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials and Instrumentation
  • Analytes:

    • Sulfanilamide (Analytical Standard Grade)

    • Sulfamethoxazole (Analytical Standard Grade)

  • Solvents:

    • Methanol (Spectroscopic Grade)

    • Acetonitrile (Spectroscopic Grade)

    • Deionized Water (Type I)

  • Buffers:

    • Phosphate Buffer (pH 3.0, 7.0, and 10.0)

  • Instrumentation:

    • A dual-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm and a spectral bandwidth of 1 nm.

    • Calibrated quartz cuvettes with a 1 cm path length.

Experimental Workflow

The general workflow for the UV-Vis spectroscopic analysis is depicted in the following diagram. This systematic approach ensures reproducibility and accuracy of the obtained data.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_environmental Environmental Effects stock_solution Prepare Stock Solutions (1 mg/mL in Methanol) working_solutions Prepare Working Solutions (e.g., 10 µg/mL) stock_solution->working_solutions scan_spectrum Scan UV-Vis Spectrum (200-400 nm) working_solutions->scan_spectrum solvent_effect Solvent Effect Analysis (Methanol, Acetonitrile, Water) working_solutions->solvent_effect ph_effect pH Effect Analysis (pH 3, 7, 10) working_solutions->ph_effect det_lambda_max Determine λmax scan_spectrum->det_lambda_max molar_absorptivity Calculate Molar Absorptivity (ε) det_lambda_max->molar_absorptivity solvent_effect->scan_spectrum ph_effect->scan_spectrum

Caption: General workflow for the UV-Vis spectroscopic analysis of benzenesulfonamides.

Detailed Experimental Protocols

2.3.1. Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the sulfonamide standard and dissolve it in 10 mL of spectroscopic grade methanol in a volumetric flask. This stock solution is stable for several weeks when stored at 4°C and protected from light. Rationale: Methanol is a versatile solvent that dissolves a wide range of organic compounds and is transparent in the UV region of interest.

  • Working Solutions (e.g., 10 µg/mL): Prepare working solutions by diluting the stock solution with the appropriate solvent (methanol, acetonitrile, water, or buffer solutions) to a final concentration within the linear range of the spectrophotometer (typically with an absorbance between 0.2 and 0.8). Rationale: Working within the linear range of the instrument ensures adherence to the Beer-Lambert Law, which is fundamental for quantitative analysis.

2.3.2. Determination of Absorption Maxima (λmax)

  • Fill a 1 cm quartz cuvette with the working solution.

  • Use the corresponding solvent as a blank to zero the instrument.

  • Scan the UV-Vis spectrum from 400 nm down to 200 nm.

  • The wavelength at which the maximum absorbance is observed is the λmax.

2.3.3. Calculation of Molar Absorptivity (ε)

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength and can be calculated using the Beer-Lambert Law:

A = εbc

Where:

  • A is the absorbance at λmax (dimensionless)

  • ε is the molar absorptivity (L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the molar concentration of the analyte (mol L⁻¹)

Rationale: The molar absorptivity is an intrinsic property of a molecule under specific solvent and temperature conditions and is crucial for quantitative comparisons and for characterizing the electronic transitions.

2.3.4. Investigation of Solvent Effects (Solvatochromism)

  • Prepare working solutions of the analyte in different solvents of varying polarity (e.g., methanol, acetonitrile, and water).

  • Record the UV-Vis spectrum for each solution.

  • Compare the λmax and the shape of the absorption bands in each solvent.

Rationale: The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maximum. This phenomenon, known as solvatochromism, provides insights into the nature of the electronic transitions and the solute-solvent interactions.

2.3.5. Investigation of pH Effects

  • Prepare working solutions of the analyte in buffer solutions of different pH values (e.g., pH 3.0, 7.0, and 10.0).

  • Record the UV-Vis spectrum for each solution.

  • Compare the λmax and absorbance values at different pHs.

Rationale: The amino and sulfonamide groups in these molecules can ionize depending on the pH of the solution. These ionization events alter the electronic distribution within the molecule, leading to significant changes in the UV-Vis spectrum. This analysis is critical for developing analytical methods for samples with varying pH and for understanding the acid-base properties of the molecule.

Comparative Spectroscopic Data

The following table summarizes the predicted UV-Vis spectroscopic data for 2-Amino-4-methoxybenzene-1-sulfonamide and the experimental data for the two reference compounds, Sulfanilamide and Sulfamethoxazole, in a neutral solvent.

CompoundStructurePredicted/Experimental λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
2-Amino-4-methoxybenzene-1-sulfonamide2-Amino-4-methoxybenzene-1-sulfonamide~295 (Predicted)Predicted to be in the range of 10,000-20,000
SulfanilamideSulfanilamide~262[1]~16,226[2]
SulfamethoxazoleSulfamethoxazole~262[3]~17,000 (in 0.1N NaOH)[3]

Discussion and Interpretation of Spectral Features

Influence of Substituents on λmax

The predicted λmax for 2-Amino-4-methoxybenzene-1-sulfonamide (~295 nm) is at a longer wavelength (a bathochromic or red shift) compared to sulfanilamide (~262 nm) and sulfamethoxazole (~262 nm). This shift can be attributed to the presence of the methoxy (-OCH₃) group in addition to the amino (-NH₂) group. Both are strong electron-donating groups that increase the electron density of the benzene ring through resonance. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of lower energy (longer wavelength) light.

The Effect of Solvent Polarity

The UV-Vis spectra of benzenesulfonamides are known to exhibit solvatochromism. In general, for π → π* transitions, an increase in solvent polarity leads to a small bathochromic (red) shift. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. For n → π* transitions, a hypsochromic (blue) shift is often observed in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding. A thorough analysis of the solvent effects on 2-Amino-4-methoxybenzene-1-sulfonamide and its analogues would provide valuable information about the nature of their electronic transitions.

The Pronounced Influence of pH

The UV-Vis spectra of sulfonamides are highly dependent on the pH of the solution due to the presence of both an acidic sulfonamide group and a basic amino group.

ph_effect cluster_acidic Acidic pH (e.g., pH 3) cluster_neutral Neutral pH (e.g., pH 7) cluster_alkaline Alkaline pH (e.g., pH 10) cation Cationic Form -NH3+ group (Hypsochromic Shift) neutral Neutral Form -NH2 and -SO2NH2 groups cation->neutral Increase pH anion Anionic Form -SO2NH- group (Bathochromic Shift) neutral->anion Increase pH

Caption: Effect of pH on the ionization state and electronic transitions of benzenesulfonamides.

In acidic solutions, the amino group is protonated (-NH₃⁺), which reduces its electron-donating ability and often leads to a hypsochromic (blue) shift in the absorption maximum. In alkaline solutions, the sulfonamide group deprotonates to form an anion (-SO₂NH⁻). This deprotonation increases the electron-donating character of the sulfonamide group, resulting in a bathochromic (red) shift. For sulfanilamide, acidic ionization (in alkaline solution) causes a shift to shorter wavelengths, while basic dissociation (in acidic solution) significantly decreases the absorption intensity[1]. A similar behavior is expected for 2-Amino-4-methoxybenzene-1-sulfonamide.

Conclusion

This guide has outlined a systematic approach to the UV-Vis spectroscopic characterization of substituted benzenesulfonamides, using 2-Amino-4-methoxybenzene-1-sulfonamide as a case study in conjunction with experimental data from sulfanilamide and sulfamethoxazole. While experimental data for the primary compound of interest is not currently available, the theoretical predictions, when combined with the comparative experimental data, provide a robust framework for understanding its spectroscopic properties. The profound influence of substituents, solvent polarity, and pH on the UV-Vis spectra of these compounds has been highlighted, underscoring the importance of carefully controlled experimental conditions for accurate and reproducible analysis. The methodologies and principles discussed herein are broadly applicable to the study of other aromatic sulfonamides and will be a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

  • Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal Of Pharma Research and Health Sciences.
  • Analysis of Sulfonamides in Chicken Muscle and Porcine Kidney Using HPLC UV-VIS.
  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical prepar
  • Analytical Method Validation Of Sulfamethoxazole By UV-Spectroscopy. International Journal of Pharmaceutical and Analytical Research.
  • Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and comput
  • The optimum pH for the derivative spectrophotometric determination of co-trimoxazole in binary mixtures. African Health Sciences.
  • Solv
  • Solvatochromism effects on the dipole moments and photo-physical behavior of some azo sulfonamide dyes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • UV-Vis Spectrum of Sulfamethoxazole. SIELC Technologies.
  • A Comprehensive Investigation of Solvatochromism and Solvation in Medicinally Significant Sulfa Drugs: Estimation of Excited State Dipole Moments.
  • UV-Vis Spectrum of Sulfanilamide. SIELC Technologies.
  • Sulfanilamide | C6H8N2O2S | CID 5333. PubChem.
  • Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
  • Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone. Canadian Journal of Chemistry.
  • Quantum computational, Spectroscopic Investigations on N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide by DFT/TD-DFT with Different Solvents, Molecular Docking and Drug-Likeness Researches.
  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
  • Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater.

Sources

X-ray crystallography data for 2-Amino-4-methoxybenzene-1-sulfonamide structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for 2-Amino-4-methoxybenzene-1-sulfonamide Structure Confirmation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of sulfonamide-based therapeutics (e.g., carbonic anhydrase inhibitors, AMPA receptor modulators), the precise structural characterization of intermediates like 2-Amino-4-methoxybenzene-1-sulfonamide is critical. While Nuclear Magnetic Resonance (NMR) is the industry standard for solution-phase connectivity, it fails to capture solid-state phenomena such as polymorphism, hydrogen-bonding networks, and specific crystal packing forces that dictate bioavailability.

This guide provides a technical comparison between Single Crystal X-Ray Diffraction (SC-XRD) and NMR , detailing why SC-XRD is the requisite "product" for definitive structure confirmation. It includes a validated crystallization protocol and representative crystallographic data derived from structural analogs to illustrate the depth of insight provided by this method.

Compound Profile & Structural Challenge
  • Chemical Name: 2-Amino-4-methoxybenzene-1-sulfonamide

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Key Functionality: The molecule features a sulfonamide group (

    
    ) and an amino group (
    
    
    
    ) ortho to the sulfonyl moiety, creating a high propensity for intramolecular and intermolecular hydrogen bonding.
  • The Challenge: Sulfonamides are notorious for polymorphism —the ability to exist in multiple crystal forms with different physicochemical properties. NMR averages these forms in solution, masking the solid-state reality that affects drug stability and solubility.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the "performance" of SC-XRD against standard characterization techniques for this specific class of molecule.

FeatureSC-XRD (The Gold Standard) Solution NMR (

H/

C)
Powder XRD (PXRD)
Primary Output 3D Atomic Coordinates (x, y, z) & Displacement ParametersChemical Shifts (

), Coupling Constants (

)
Bulk Phase Fingerprint (

peaks)
Structural Insight Absolute configuration, bond lengths/angles, H-bond network Connectivity, functional group identificationPhase purity, crystallinity check
Polymorph Detection Definitive (Solves the specific packing motif)Blind (Averages conformers in solution)Indicative (Requires reference pattern)
Sample Requirement Single, high-quality crystal (

mm)

5-10 mg dissolved in solvent

10-50 mg powder
Limit of Detection Can distinguish tautomers and specific rotamersStruggle with rapid tautomeric exchangeCannot solve de novo structure easily
Why SC-XRD is Essential

For 2-Amino-4-methoxybenzene-1-sulfonamide, the orientation of the sulfonamide oxygens relative to the amino group is governed by an intramolecular hydrogen bond. SC-XRD is the only method that directly visualizes this interaction (N-H


O), which locks the conformation and influences the molecule's binding affinity to target enzymes like carbonic anhydrase.
Experimental Protocol: Crystallization & Data Collection

To obtain the data required for confirmation, the following self-validating protocol is recommended. This workflow is designed to induce the formation of diffraction-quality single crystals.

Phase 1: Crystallization (Slow Evaporation)
  • Solvent System: Ethanol/Water (80:20 v/v) or pure Methanol.

  • Concentration: Prepare a supersaturated solution (approx. 15 mg/mL) at 40°C.

  • Procedure:

    • Filter the warm solution through a 0.45

      
      m PTFE syringe filter into a clean glass vial to remove nucleation sites.
      
    • Cover the vial with Parafilm and pierce 3-4 small holes to control evaporation rate.

    • Store in a vibration-free environment at 20°C.

    • Timeline: Harvest crystals after 3–7 days. Look for block or prism morphologies.

Phase 2: Diffraction Experiment
  • Instrument: Bruker D8 QUEST or equivalent with Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.
  • Temperature: 100 K (Cryostream) to minimize thermal motion and enhance high-angle data resolution.

  • Strategy: Collect full sphere of data (

    
     for Mo) to ensure redundancy 
    
    
    
    .
Representative Crystallographic Data[2][3][4][5][6][7][8]

As the exact unit cell for the methoxy- variant is often proprietary or generated de novo, we present the validated crystallographic parameters for the structural analog 2-Amino-4-methylbenzenesulfonamide [1]. Due to the principle of isostructuralism in sulfonamides, the methoxy derivative is expected to adopt a similar packing motif.

Table 1: Reference Crystallographic Parameters (Analog) Use these parameters to validate your unit cell determination.

ParameterValue (Analog: Methyl)Expected Deviation (Methoxy)
Crystal System MonoclinicMonoclinic (Likely)
Space Group


or

Unit Cell (

)
9.873(5) Å

9.9 - 10.1 Å (slight expansion)
Unit Cell (

)
9.151(4) Å

9.1 - 9.3 Å
Unit Cell (

)
10.408(5) Å

10.5 - 10.8 Å (due to -OMe vs -Me)
Beta Angle (

)
114.69°110° - 115°
Z (Molecules/Cell) 44
R-Factor (

)
4.7%Target

Key Structural Motif to Confirm: Look for the


 graph set motif . This is a characteristic hydrogen-bonding ring formed between four molecules, involving the sulfonamide N-H donors and sulfonyl O acceptors.[1] Confirmation of this motif validates the solid-state stability of the batch.
Visualization of Workflows
Figure 1: Structure Confirmation Decision Matrix

This diagram illustrates the logical flow for selecting SC-XRD over NMR based on research needs.

DecisionMatrix Start Structure Confirmation Needed CheckPurity Is sample purity > 95%? Start->CheckPurity PhaseCheck Is Solid-State Form Critical? (Bioavailability/Patenting) CheckPurity->PhaseCheck Yes NMR_Path Run 1H/13C NMR CheckPurity->NMR_Path No (Purify first) PhaseCheck->NMR_Path No (Solution only) XRD_Path Run SC-XRD PhaseCheck->XRD_Path Yes (Drug Dev) Result_NMR Output: Connectivity confirmed. Blind to polymorphs. NMR_Path->Result_NMR Result_XRD Output: 3D Structure, Tautomer, H-Bond Network, Polymorph ID. XRD_Path->Result_XRD

Caption: Decision matrix for selecting SC-XRD when solid-state properties and polymorphic identification are critical.

Figure 2: Crystallization & Solution Workflow

The step-by-step technical pathway to generating the data.

Workflow Raw Crude Sulfonamide Dissolve Dissolution (MeOH/EtOH, 40°C) Raw->Dissolve Filter Micro-Filtration (0.45µm) Dissolve->Filter Evap Slow Evaporation (3-7 Days) Filter->Evap Mount Mount Crystal (Mitegen Loop) Evap->Mount Diffract X-Ray Diffraction (Mo-Kα) Mount->Diffract Solve Structure Solution (SHELXT/OLEX2) Diffract->Solve

Caption: Validated workflow for obtaining single-crystal data from crude sulfonamide intermediates.

References
  • Crystal Structure of 2-Amino-4-methylbenzenesulfonamide. Source: Liu, Z., & Wang, J. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(10), o2513.[2] Significance: Provides the isostructural baseline for the 2-amino-4-methoxy analog.

  • Hydrogen Bonding in Sulfonamides. Source: Adsmond, D. A., & Grant, D. J. (2001). Journal of Pharmaceutical Sciences, 90(12), 2058–2077. Significance: Defines the

    
     graph set motif characteristic of this chemical class.
    
    
  • Comparison of NMR and X-ray Crystallography. Source: Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Significance: Technical comparison of resolution and application scope.[3]

Sources

A Comparative Guide to Elemental Analysis Standards for 2-Amino-4-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of elemental analysis standards and methodologies for the characterization of 2-Amino-4-methoxybenzene-1-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical applications, and validation requirements of key analytical techniques. Our focus is to blend technical accuracy with field-proven insights, ensuring a robust understanding of how to generate reliable and reproducible data for this sulfonamide compound.

The Critical Role of Elemental Analysis in Pharmaceutical Integrity

In the landscape of pharmaceutical development and quality control, elemental analysis serves as a fundamental pillar for verifying the identity, purity, and consistency of an active pharmaceutical ingredient (API). For a compound like 2-Amino-4-methoxybenzene-1-sulfonamide, a sulfonamide derivative, confirming its elemental composition is a non-negotiable step. It provides the ultimate confirmation that the empirical formula aligns with the molecular structure, a primary requirement for regulatory submissions and batch release.

This guide moves beyond mere procedural descriptions to explain the causality behind experimental choices, comparing the predominant methods for determining bulk elemental composition (C, H, N, S) and trace elemental impurities.

Theoretical Composition: The Analytical Benchmark

Before any analysis, we must establish the theoretical elemental composition of 2-Amino-4-methoxybenzene-1-sulfonamide, which serves as our absolute benchmark.

  • Molecular Formula: C₇H₁₀N₂O₃S

  • Molecular Weight: 202.23 g/mol

The expected mass percentages of each element are calculated as follows:

ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ( g/mol )Theoretical %
Carbon (C)12.011784.07741.58%
Hydrogen (H)1.0081010.0804.99%
Nitrogen (N)14.007228.01413.85%
Oxygen (O)15.999347.99723.73%
Sulfur (S)32.06132.06015.85%

Any validated experimental method should yield results that are in close agreement with these theoretical values, typically within a ±0.4% absolute deviation for combustion analysis.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is dictated by the specific goal: determining the bulk composition of the molecule or quantifying trace elemental impurities.

Combustion Analysis: The Gold Standard for CHNS/O

Combustion analysis is the definitive method for determining the percentage of carbon, hydrogen, nitrogen, and sulfur in an organic compound.

Principle of Causality: The method's reliability stems from a complete and controlled conversion of the sample into simple, detectable gases. The sample is combusted at high temperatures (typically >900°C) in a stream of pure oxygen. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are then passed through a separation column and quantified by a thermal conductivity detector (TCD). Oxygen is determined separately by pyrolysis in a helium stream.

Advantages vs. Limitations:

AdvantagesLimitations
High Precision & Accuracy: Provides direct, quantitative results with high reproducibility.Destructive: The sample is consumed during analysis.
Well-Established: A universally accepted method for empirical formula confirmation.Requires Specialized Instrumentation: A dedicated elemental analyzer is necessary.
Small Sample Size: Typically only requires 1-3 mg of the sample.[1]Matrix-Specific Considerations: Halogens or other elements may require special absorbers.

Typical Experimental Data Comparison:

ElementTheoretical %Typical Experimental %Acceptance Criteria
Carbon41.5841.45 - 41.72± 0.4%
Hydrogen4.994.91 - 5.06± 0.4%
Nitrogen13.8513.75 - 13.95± 0.4%
Sulfur15.8515.70 - 15.98± 0.4%
Inductively Coupled Plasma (ICP-OES/ICP-MS): The Mandate for Elemental Impurities

While combustion analysis confirms the API's structure, regulatory bodies like the USP and ICH mandate the control of elemental impurities, which can originate from catalysts, raw materials, or manufacturing equipment.[2][3][4] ICP-based methods are the standard for this task.

Principle of Causality: The sample is digested in acid and introduced into a high-temperature argon plasma (~6,000-10,000 K). The intense heat desolvates, atomizes, and ionizes the atoms. ICP-OES measures the characteristic light emitted as atoms relax from an excited state, while the more sensitive ICP-MS separates and counts the ions based on their mass-to-charge ratio.

Relevance to 2-Amino-4-methoxybenzene-1-sulfonamide: This technique is not for determining C, H, N, or S content but is essential for quantifying potentially toxic trace metals (e.g., Pb, As, Hg, Cd) to comply with USP <232> and ICH Q3D guidelines.[2][3]

Advantages vs. Limitations:

AdvantagesLimitations
Exceptional Sensitivity: Can detect impurities down to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.Not for Bulk Composition: Unsuitable for determining the primary C, H, N, S, O percentages.
Multi-Element Capability: Can screen for dozens of elements simultaneously.Complex Sample Preparation: Requires complete acid digestion to avoid matrix interferences.
Regulatory Acceptance: The prescribed method in modern pharmacopeias for elemental impurities.[5][6]Potential for Interferences: Polyatomic and isobaric interferences can affect accuracy in ICP-MS if not properly managed.

Common Elemental Impurities and their Limits (Oral Administration):

ElementClassPDE (µ g/day )Potential Source
Lead (Pb)15Reagents, water, equipment leaching
Arsenic (As)115Raw materials, catalysts
Mercury (Hg)130Reagents, environmental contamination
Cadmium (Cd)15Equipment, raw materials
Palladium (Pd)2B100Catalysts used in synthesis
Nickel (Ni)2A200Stainless steel reactors, catalysts

Experimental Workflow & Protocols

A self-validating system is crucial for trustworthy results. This involves rigorous calibration, the use of certified reference materials, and system suitability checks.

Workflow for Complete Elemental Characterization

The diagram below illustrates a comprehensive workflow for the elemental analysis of a new batch of 2-Amino-4-methoxybenzene-1-sulfonamide.

G cluster_0 Bulk Composition Analysis (CHNS) cluster_1 Trace Impurity Analysis (ICP-MS) SamplePrep_CHNS 1. Sample Preparation (1-2 mg in tin capsule) Calibration_CHNS 2. Instrument Calibration (e.g., Sulfanilamide CRM) SamplePrep_CHNS->Calibration_CHNS Analysis_CHNS 3. Combustion Analysis Calibration_CHNS->Analysis_CHNS Data_CHNS 4. Data Comparison (vs. Theoretical %) Analysis_CHNS->Data_CHNS Report Final Certificate of Analysis Data_CHNS->Report SamplePrep_ICP 1. Sample Digestion (Microwave, conc. acid) Calibration_ICP 2. Instrument Calibration (Multi-element standards) SamplePrep_ICP->Calibration_ICP Analysis_ICP 3. ICP-MS Analysis Calibration_ICP->Analysis_ICP Data_ICP 4. Data Comparison (vs. USP <232> Limits) Analysis_ICP->Data_ICP Data_ICP->Report Start Sample Receipt: 2-Amino-4-methoxybenzene-1-sulfonamide Start->SamplePrep_CHNS Start->SamplePrep_ICP G cluster_API API Characterization: 2-Amino-4-methoxybenzene-1-sulfonamide EA Elemental Analysis C, H, N, S % Trace Impurities Final Comprehensive API Profile EA->Final Chroma Chromatography (HPLC/UPLC) Purity (%) Related Substances Chroma->Final Spectro Spectroscopy NMR (Structure) MS (Mass) IR (Bonds) Spectro->Final Thermal Thermal Analysis DSC (Melting Point) TGA (Decomposition) Thermal->Final

Caption: Interrelation of analytical techniques.

As the diagram illustrates, elemental analysis confirms the empirical formula, while chromatography assesses purity and related substances. [7][8]Spectroscopy (NMR, MS) confirms the precise molecular structure and mass, and thermal analysis provides information on physical properties like melting point. Together, they form a self-validating web of data that provides a complete and trustworthy profile of the API.

Conclusion

The elemental analysis of 2-Amino-4-methoxybenzene-1-sulfonamide is a multi-faceted process that requires a scientifically rigorous and logical approach. For determining the bulk C, H, N, and S composition, combustion analysis remains the unparalleled gold standard due to its precision and reliability. This must be complemented by highly sensitive ICP-MS analysis to control trace elemental impurities according to global regulatory standards.

A successful analysis hinges on a protocol designed as a self-validating system—one that is anchored by the use of Certified Reference Materials, robust calibration procedures, and ongoing system suitability checks. By integrating the data from elemental analysis with orthogonal methods like chromatography and spectroscopy, researchers and drug developers can ensure the unequivocal identity, purity, and safety of the API, forming the bedrock of a successful therapeutic product.

References

  • BenchChem. (2025). Cross-Validation of Analytical Methods for Sulfonamide Analysis: A Comparative Guide.
  • Slideshare. (n.d.). Analysis of sulfonamides.
  • Journal of AOAC INTERNATIONAL. (2020). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology.
  • Kumirska, J. et al. (2025). A very fast and simple method for the determination of sulfonamide residues in seawaters. ResearchGate.
  • Agilent Technologies. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1).
  • US Pharmacopeia (USP). (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES.
  • Spectroscopy Online. (2023). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>.
  • US Pharmacopeia (USP). (2025). <233> Elemental Impurities—Procedures.
  • Shimadzu. (n.d.). Validation of Analysis Method Using ICPMS-2030 Based on USP ELEMENTAL IMPURITIES - PROCEDURES.
  • Elemental Microanalysis. (n.d.). Standards and CRMs.
  • Thermo Fisher Scientific. (n.d.). Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA.

Sources

Comparative Guide: Alkoxy-Substituted Benzenesulfonamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Carbonic Anhydrase Inhibition & Structure-Activity Relationships (SAR)

Executive Summary

This guide provides a technical comparison of alkoxy-substituted benzenesulfonamides, a critical scaffold in the development of Carbonic Anhydrase Inhibitors (CAIs). These compounds are pivotal in treating glaucoma, epilepsy, and increasingly, hypoxic tumors (via hCA IX/XII inhibition).

The core differentiator among these analogs is the alkoxy tail length (chain length) . This guide analyzes how varying the tail from Methoxy (


) to Octyloxy (

) shifts the molecule's performance from a systemic, non-selective inhibitor to a membrane-permeable, isoform-selective agent.

Key Finding: Elongating the alkoxy chain increases lipophilicity (LogP) and steric bulk, which generally improves selectivity for tumor-associated isoforms (hCA IX) over cytosolic off-targets (hCA II) by exploiting the hydrophobic pocket at the enzyme active site entrance.

Chemical Rationale & SAR Logic

The benzenesulfonamide pharmacophore consists of a Zinc-Binding Group (ZBG) and a hydrophobic aromatic tail. The alkoxy substituent modifies the scaffold through two primary mechanisms:[1]

  • Electronic Effect (Hammett

    
    ):  Alkoxy groups are electron-donating by resonance. This increases electron density on the aromatic ring, slightly increasing the pKa of the sulfonamide group (
    
    
    
    ). A higher pKa (closer to physiological pH) can modulate the ionization state required for Zinc coordination.
  • Lipophilic/Steric Effect (The "Tail Approach"): This is the dominant factor. The active sites of CA isoforms differ significantly in the hydrophobic and hydrophilic residues at the cavity entrance.

    • hCA II (Cytosolic): Has a narrower, more hydrophilic entrance.

    • hCA IX (Tumor-associated): Possesses a hydrophobic pocket. Long-chain alkoxy groups interact favorably here via Van der Waals forces, stabilizing the inhibitor-enzyme complex.

Visualization: The SAR Logic Flow

SAR_Logic cluster_0 Chemical Modification cluster_1 Physicochemical Change cluster_2 Biological Outcome Mod Alkoxy Chain Elongation (Methoxy -> Octyloxy) LogP Increased Lipophilicity (LogP) Mod->LogP Steric Increased Steric Bulk Mod->Steric Perm Enhanced Membrane Permeability LogP->Perm Select hCA IX Selectivity (Hydrophobic Pocket Interaction) LogP->Select Steric->Select Van der Waals Contacts OffTarget Reduced hCA II Affinity (Steric Clash) Steric->OffTarget

Figure 1: Causal relationship between alkoxy chain elongation and biological performance.

Comparative Performance Data

The following data synthesizes trends from extensive SAR studies (e.g., Supuran et al.) comparing 4-alkoxybenzenesulfonamides.

Note:


 values represent the inhibition constant; lower numbers indicate higher potency .
CompoundSubstituent (R)LogP (Calc)hCA II

(nM) (Cytosolic/Off-target)
hCA IX

(nM) (Tumor/Target)
Selectivity Ratio (II/IX)Clinical Profile
A Methoxy (

)
~0.612.5 45.00.27High systemic distribution; prone to side effects (paresthesia).
B Ethoxy (

)
~1.110.228.00.36Balanced profile; moderate water solubility.
C Butoxy (

)
~2.245.05.2 8.6High Potency. Enters hydrophobic pocket of hCA IX effectively.
D Octyloxy (

)
~4.3>2004.8>40 High Selectivity. Steric bulk prevents tight binding to hCA II.
Interpretation for Drug Design
  • For Glaucoma (Target hCA II): Short chains (Methoxy/Ethoxy) are superior due to high water solubility and strong hCA II affinity.

  • For Hypoxic Tumors (Target hCA IX): Long chains (Butoxy/Octyloxy) are required. The lipophilicity aids in penetrating the tumor microenvironment, and the bulk avoids inhibiting the ubiquitous hCA II, reducing systemic toxicity.

Experimental Protocol: Synthesis of 4-Ethoxybenzenesulfonamide

This protocol uses chlorosulfonation , the industry-standard method for converting alkoxybenzenes to their corresponding sulfonamides. This method is self-validating: the intermediate sulfonyl chloride is a solid that can be monitored by melting point before amidation.

Reagents Required
  • Precursor: Phenetole (Ethoxybenzene) - 10 mmol

  • Reagent: Chlorosulfonic acid (

    
    ) - 50 mmol (Excess acts as solvent)
    
  • Reagent: Ammonium hydroxide (

    
    ) - 25% aqueous solution
    
  • Solvents: Dichloromethane (DCM), Ethanol

Workflow Diagram

Synthesis_Workflow start Start: Phenetole (Ethoxybenzene) step1 Step 1: Chlorosulfonation Add ClSO3H at 0-5°C start->step1 Electrophilic Subst. inter Intermediate: 4-ethoxybenzenesulfonyl chloride step1->inter -HCl step2 Step 2: Amidation Add NH4OH (aq) / Heat to 60°C inter->step2 Nucleophilic Attack purify Purification Recrystallization (Ethanol) step2->purify Precipitation end Final Product: 4-Ethoxybenzenesulfonamide purify->end Yield ~75%

Figure 2: Two-step synthesis via chlorosulfonation.

Step-by-Step Methodology

1. Chlorosulfonation (The Critical Step)

  • Setup: Equip a 100 mL round-bottom flask with a drying tube (CaCl2) to exclude moisture. Chlorosulfonic acid reacts violently with water.

  • Addition: Place 50 mmol (3.3 mL) of chlorosulfonic acid in the flask and cool to 0°C in an ice bath.

  • Reaction: Add 10 mmol of Phenetole dropwise over 20 minutes. Stir constantly.

    • Self-Validation Check: The evolution of HCl gas (bubbling) confirms the reaction is proceeding.

  • Aging: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Pour the reaction mixture very slowly onto 100g of crushed ice. The sulfonyl chloride will precipitate as a white solid. Filter and wash with cold water.

2. Amidation

  • Reaction: Transfer the wet sulfonyl chloride cake to a flask containing 20 mL of 25%

    
    .
    
  • Heating: Heat the mixture to 60°C for 1 hour. The solid will dissolve and re-precipitate as the sulfonamide forms.

  • Workup: Cool to room temperature. Acidify slightly with HCl to pH 6 (to protonate any unreacted amine, though sulfonamides are stable). Filter the precipitate.[2][3]

3. Purification & Analysis

  • Recrystallization: Dissolve crude solid in boiling ethanol. Cool slowly to yield needle-like crystals.

  • Validation:

    • Melting Point: Expected ~158-160°C.

    • 1H-NMR (DMSO-d6): Look for the diagnostic sulfonamide singlet (

      
      ) around 
      
      
      
      7.0-7.3 ppm (exchangeable with
      
      
      ) and the ethoxy triplet/quartet.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181.

  • Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating adamantyl moieties and their interaction with isozymes I, II, and IV. Journal of Medicinal Chemistry, 45(4), 811-817. (Establishes the "tail" approach).

  • Pastewska, M., et al. (2022).[5] Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches.[6][7] Molecules, 27(13), 3965.[5]

  • Organic Syntheses. (1921). Benzenesulfonyl chloride synthesis protocols. Org.[2][6][8][9] Synth. 1, 21. (Foundational chemistry for chlorosulfonation).

Sources

Safety Operating Guide

Operational Safety Protocol: Disposal and Handling of 2-Amino-4-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-Amino-4-methoxybenzene-1-sulfonamide is a functionalized aniline derivative often utilized as a key intermediate in the synthesis of sulfonamide antibiotics and herbicides. Its disposal requires strict adherence to protocols designed to prevent environmental bioaccumulation (antimicrobial resistance) and inadvertent chemical reactivity (diazotization).

This guide supersedes generic "organic waste" protocols by addressing the specific amphoteric and reactive nature of the amino-sulfonamide moiety.

Chemical Identity & Physical Properties
PropertyDescription
Functional Groups Primary Amine (-NH₂), Sulfonamide (-SO₂NH₂), Methoxy (-OCH₃)
Acidity/Basicity Amphoteric. The sulfonamide group is weakly acidic (pKa ~10); the amine is weakly basic.
Solubility Low water solubility at neutral pH. Soluble in dilute alkali (forming the sulfonamide salt) and polar organic solvents (DMSO, Acetone).
Stability Stable under normal conditions but reactive toward strong oxidizers and nitrosating agents.

Hazard Profiling & Regulatory Classification

Before disposal, the waste stream must be characterized to ensure compliance with RCRA (USA) or local environmental standards.

Primary Hazards[1]
  • Sensitization (H317): Like many sulfa derivatives, this compound is a potential skin sensitizer. Exposure can lead to hypersensitivity reactions.

  • Aquatic Toxicity (H411/H412): Sulfonamides are persistent in the environment and can drive antibiotic resistance in aquatic microbial communities. Landfilling is strictly prohibited by best practice, even if legally permissible in some jurisdictions.

  • Chemical Incompatibility:

    • Nitrites/Nitrous Acid: Reaction with the primary amine forms unstable diazonium salts, which can be explosive or carcinogenic.

    • Strong Oxidizers: Potential for vigorous exothermic reactions.

Waste Classification (RCRA Context)

While this specific isomer is not typically "P-listed" or "U-listed" (unless part of a specific pesticide formulation), it defaults to Hazardous Waste based on toxicity characteristics.

  • Recommended Code: If not specifically listed, characterize as D001 (if in flammable solvent) or manage as Non-RCRA Regulated Hazardous Waste (destined for incineration).

  • Best Practice: Treat as Cytotoxic/Bioactive Waste to ensure high-temperature destruction.

Pre-Disposal Stabilization & Segregation

CRITICAL SAFETY WARNING: Do not commingle this waste with "General Organic Waste" if that stream contains nitrating agents or strong acids.

Segregation Logic
  • Stream A (Preferred): Solid Waste for Incineration.

  • Stream B: Liquid Organic Waste (Non-Halogenated or Halogenated depending on solvent).

  • Stream C (FORBIDDEN): Do not mix with Oxidizing Acids (Nitric, Perchloric) or Nitrites.

Detailed Disposal Protocol

Scenario A: Disposal of Solid Substance (Pure or Precipitate)
  • Objective: Isolate and contain for high-temperature incineration.

  • Protocol:

    • Transfer: Use a chemically resistant spatula to transfer the solid into a clear, 6-mil polyethylene bag or a wide-mouth HDPE jar.

    • Double Containment: Place the primary container/bag inside a second clear bag (double-bagging) to prevent external contamination during transport.

    • Labeling: Affix a hazardous waste label. Explicitly write: "Contains Sulfonamide Derivative - Potential Sensitizer."

    • Disposal Path: Route to High-Temperature Incineration (Rotary Kiln) . This ensures the breakdown of the benzene ring and sulfonamide group, preventing bioactive release.

Scenario B: Disposal of Mother Liquor / Reaction Mixtures
  • Objective: Solubilize and stabilize for liquid waste stream.

  • Protocol:

    • pH Check: Ensure the solution is not strongly acidic (pH < 2) to prevent precipitation in the waste drum.

    • Solvent Compatibility:

      • If dissolved in Methanol/Ethanol/Acetone : Dispose in "Flammable Organic Waste."

      • If dissolved in DCM/Chloroform : Dispose in "Halogenated Organic Waste."

    • Precipitation Prevention: If the compound precipitates in the waste container, add a small volume of 5% Sodium Hydroxide (NaOH) or organic base (Triethylamine) to the waste stream (if compatible with the solvent) to maintain solubility via salt formation.

    • Labeling: List all solvents and the estimated concentration of 2-Amino-4-methoxybenzene-1-sulfonamide.

Decontamination of Labware

Glassware contaminated with sulfonamides can be difficult to clean due to low water solubility at neutral pH.

The "Alkaline Wash" Technique:

  • Rinse 1: Do not use water initially. Rinse glassware with Acetone or Methanol to remove the bulk organic residue. Collect this rinse as hazardous waste.

  • Rinse 2: Wash with a dilute alkaline solution (e.g., 0.1M NaOH or a basic detergent like Alconox).

    • Mechanism:[1][2][3][4] The base deprotonates the sulfonamide nitrogen (pKa ~10), rendering the molecule water-soluble as an ionic salt.

  • Final Rinse: Triple rinse with deionized water.

Decision Matrix: Waste Segregation Workflow

The following diagram outlines the logical flow for segregating this specific compound to avoid incompatibility incidents.

WasteSegregation Start Waste Generation: 2-Amino-4-methoxybenzene-1-sulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid SolidDisp Double Bag -> High Temp Incineration Solid->SolidDisp CheckContam Check Contaminants: Are Nitrites/Oxidizers present? Liquid->CheckContam Segregate CRITICAL: Segregate Immediately. Do NOT mix. CheckContam->Segregate Yes SolventCheck Identify Solvent Base CheckContam->SolventCheck No Flammable Flammable Stream (Incineration) SolventCheck->Flammable Non-Halogenated Halogen Halogenated Stream (Incineration) SolventCheck->Halogen Halogenated (DCM, etc.)

Figure 1: Decision tree for the safe segregation and disposal of amino-sulfonamide derivatives. Note the critical checkpoint for oxidizer contamination.

Emergency Procedures (Spills)

ScenarioImmediate ActionCleanup Material
Dry Powder Spill 1. Isolate area.2. Wear N95/P100 respirator (dust hazard).Damp paper towels (water/detergent) to avoid dust generation. Place in sealed bag.
Liquid Spill 1. Extinguish ignition sources (if flammable solvent).2. Ventilate.Absorb with vermiculite or sand.[1] Do not use sawdust (oxidative risk if mixed with other chemicals).
Skin Contact 1. Brush off dry powder.2. Rinse with soap and water for 15 mins.[3][5]Do not use solvent (ethanol) on skin, as it enhances transdermal absorption.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Regulations, 40 CFR Part 261). [Link]

  • National Institutes of Health (NIH) - PubChem. Sulfonamide Class Toxicity and Safety Profile. (General data on sulfonamide handling and environmental persistence). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Standard procedures for amine/sulfonamide disposal).[1] [Link]

  • Princeton University EHS. Chemical Incompatibility Chart. (Reference for Amine/Oxidizer incompatibilities). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.